Crosstide trifluoroacetate
Description
Properties
Molecular Formula |
C50H78F3N17O19 |
|---|---|
Molecular Weight |
1278.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1 |
InChI Key |
KBSHTPYYPODSQM-GCBPKDEWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Crosstide Trifluoroacetate in Kinase Assays
This guide provides a comprehensive overview of Crosstide trifluoroacetate, a widely utilized synthetic peptide substrate in kinase research. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its mechanism of action, practical application in various assay formats, and the nuances of data interpretation. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform experimental design, ensuring robust and reliable results.
Introduction: The Role of Crosstide in Kinase Biology
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] The aberrant activity of these enzymes is implicated in a wide array of human diseases, most notably cancer, making them prime targets for therapeutic intervention. The study of kinase activity and the screening for potential inhibitors, therefore, form a cornerstone of modern drug discovery.
Crosstide is a synthetic peptide that has emerged as a valuable tool in this field.[3] It is an analog of a sequence from glycogen synthase kinase-3β (GSK-3β), a key protein in many signaling pathways.[4] The specific amino acid sequence of Crosstide is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) .[5][6] This sequence contains a serine residue that serves as the phosphorylation site for several important kinases.
Crosstide is primarily recognized as a substrate for Akt (Protein Kinase B) , a central node in cell signaling pathways that govern cell survival, growth, and metabolism.[7][8] It exhibits similar selectivity towards the three Akt isoforms: Akt1/PKBα, Akt2/PKBβ, and Akt3/PKBγ.[5] Beyond Akt, Crosstide is also a substrate for other members of the AGC kinase family, including MAPKAP kinase-1 and p70S6K , making it a versatile tool for studying this branch of the kinome.[4][5]
The peptide is typically supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is a common counterion remaining from the high-performance liquid chromatography (HPLC) purification process used in peptide synthesis.[5] For most standard in vitro biochemical assays, the presence of residual TFA does not interfere with the results.[5] However, it is a crucial consideration for highly sensitive cellular assays, as TFA can exert its own biological effects.[9]
Mechanism of Action: How Kinases Recognize and Phosphorylate Crosstide
The phosphorylation of Crosstide by a kinase is a highly specific enzymatic reaction. The kinase recognizes and binds to a consensus sequence within the peptide, positions the target serine residue within its catalytic cleft, and facilitates the transfer of the γ-phosphate group from a co-substrate, adenosine triphosphate (ATP), to the hydroxyl group of the serine.
The specificity of this interaction is dictated by the amino acid sequence of Crosstide. While the central serine is the phosphate acceptor, the surrounding residues are critical for kinase recognition. For many kinases, including Akt, basic residues such as arginine at specific positions relative to the phosphorylation site are key determinants of substrate binding. In Crosstide, the arginine residues at the P-3 and P-5 positions (relative to the phosphorylated serine) are crucial for its recognition by Akt.[10]
The general mechanism can be visualized as a two-step process:
-
Binding: The kinase, in its active conformation, binds to both ATP and the Crosstide peptide substrate. The binding of Crosstide is guided by specific interactions between the amino acid side chains of the peptide and the kinase's substrate-binding groove.
-
Phosphotransfer: Once the ternary complex (Kinase-ATP-Crosstide) is formed, the kinase catalyzes the nucleophilic attack of the serine hydroxyl group on the γ-phosphate of ATP. This results in the formation of phospho-Crosstide and adenosine diphosphate (ADP).
Caption: The catalytic cycle of a kinase with Crosstide as a substrate.
Quantitative Analysis: Kinetic Parameters of Crosstide
To effectively design and interpret kinase assays, it is essential to understand the kinetic parameters that describe the interaction between the kinase and its substrates. The two most important parameters are the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
-
K_m (Michaelis Constant): This represents the concentration of the substrate at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.
-
V_max (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.
While specific K_m and V_max values can vary depending on the specific kinase and assay conditions (e.g., pH, temperature, ionic strength), published data provides valuable insights. For instance, studies comparing Crosstide with other peptide substrates for human Akt1 have shown that Crosstide has a K_m value approximately 5-fold lower than a comparable substrate, indicating a higher affinity, while exhibiting a similar V_max.[11]
| Parameter | Description | Significance for Crosstide |
| K_m | Substrate concentration at ½ V_max. | A relatively low K_m for Akt suggests high affinity, making it an efficient substrate even at lower concentrations. |
| V_max | Maximum reaction rate at saturating substrate concentration. | A high V_max allows for a large dynamic range in assays, facilitating the detection of both potent inhibitors and weak enzymatic activity. |
| k_cat | Turnover number; the number of substrate molecules converted per enzyme molecule per unit time. | A high k_cat indicates efficient catalysis once the substrate is bound. |
| k_cat/K_m | Catalytic efficiency; a measure of how efficiently an enzyme converts a substrate into a product. | A high catalytic efficiency makes Crosstide a sensitive substrate for detecting kinase activity. |
Experimental Protocols: Measuring Kinase Activity with Crosstide
A variety of assay formats can be used to measure the phosphorylation of Crosstide, ranging from traditional radioactive methods to modern non-radioactive, high-throughput techniques. The choice of assay depends on the specific research question, available instrumentation, and desired throughput.
Fluorescence Polarization (FP) Kinase Assay (Non-Radioactive, Homogeneous)
This is a popular method for high-throughput screening due to its simplicity and homogeneous format (no separation steps required).[12] The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When this peptide is bound by a larger antibody, its tumbling is slowed, leading to an increase in polarization.
The assay is typically run in a competitive format. The kinase reaction is performed with unlabeled Crosstide. After the reaction, a phospho-specific antibody and a fluorescently labeled phosphopeptide "tracer" (similar in sequence to phospho-Crosstide) are added. The amount of phospho-Crosstide generated in the enzymatic reaction competes with the tracer for binding to the antibody. Therefore, high kinase activity leads to a large amount of unlabeled phospho-Crosstide, which displaces the tracer from the antibody, resulting in a low polarization signal. Conversely, low kinase activity results in a high polarization signal.[6]
Caption: Workflow for a Crosstide-based Fluorescence Polarization kinase assay.
Detailed Protocol for FP Assay:
-
Reaction Phase:
-
In a multi-well plate suitable for fluorescence polarization, prepare a reaction mix containing the protein kinase, an appropriate kinase reaction buffer (typically containing a buffer like HEPES or Tris-HCl, MgCl₂, a reducing agent like DTT, and a protein stabilizer like BSA), and the unlabeled Crosstide substrate. If screening for inhibitors, the test compounds are also added at this stage.
-
Initiate the reaction by adding ATP. The final ATP concentration should be carefully chosen; for inhibitor screening, it is often set at or near the K_m for ATP to ensure sensitivity to ATP-competitive inhibitors.[13][14]
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time. This time should be within the linear range of the reaction.
-
-
Detection Phase:
-
Stop the kinase reaction by adding a quench buffer containing a chelating agent like EDTA, which sequesters the Mg²⁺ ions necessary for kinase activity.[6]
-
Add the detection reagents: a mixture of the phospho-specific antibody and the fluorescently labeled phosphopeptide tracer.
-
Incubate the plate for a sufficient time (e.g., 1-4 hours at room temperature, protected from light) to allow the binding equilibrium to be reached.[6]
-
Read the fluorescence polarization on a suitable plate reader.
-
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This type of assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase reaction.[15] The principle is that as the kinase phosphorylates Crosstide, ATP is consumed. The remaining ATP is then used as a substrate for a luciferase enzyme, which generates a luminescent signal that is directly proportional to the ATP concentration.[1] Therefore, high kinase activity results in low luminescence, and low kinase activity (or inhibition) results in high luminescence.[15]
Key Advantages:
-
Universal for any ATP-dependent enzyme.
-
Highly sensitive and has a large dynamic range.
-
Simple "add-mix-read" format.
Considerations:
-
It is a "signal decrease" assay, which can sometimes be more susceptible to false positives from compounds that interfere with the luciferase reaction.
-
The assay requires significant ATP consumption (typically 10-50%) for a robust signal window, which may not be ideal for kinases with very low turnover rates.[16]
Data Interpretation and Quality Control
Calculating Kinase Activity and Inhibition
The raw data from the assay (e.g., fluorescence polarization values, relative light units) is used to calculate the percentage of kinase activity or inhibition.
-
For inhibitor screening: The percentage of inhibition is typically calculated relative to control wells with no inhibitor (0% inhibition) and wells with no kinase or a potent inhibitor (100% inhibition). The IC₅₀ value, which is the concentration of an inhibitor that reduces kinase activity by 50%, can then be determined by fitting the data to a dose-response curve.
Assay Quality Control: The Z'-Factor
For high-throughput screening, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[1] It takes into account both the dynamic range of the assay (the difference between the high and low signals) and the data variation.
A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. Values between 0 and 0.5 are acceptable, while values below 0 suggest that the assay is not reliable.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or Small Assay Window | - Insufficient kinase activity (low enzyme concentration, inactive enzyme).- Suboptimal buffer conditions (pH, ionic strength).- Substrate or ATP concentration too low. | - Increase enzyme concentration or check enzyme activity with a positive control.- Optimize buffer components.- Titrate substrate and ATP concentrations. |
| High Data Variability | - Pipetting errors.- Incomplete mixing.- Edge effects in the microplate. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or use a water-filled moat. |
| False Positives in HTS | - Compound autofluorescence or quenching (in fluorescence-based assays).- Compound interference with the detection enzyme (e.g., luciferase).- Non-specific inhibition (e.g., compound aggregation). | - Pre-screen compounds for intrinsic fluorescence/quenching.- Run counter-screens against the detection enzyme.- Include detergents like Triton X-100 or Tween-20 in the assay buffer to mitigate aggregation. |
| Effect of Trifluoroacetate (TFA) | - In cellular assays, TFA can be cytotoxic or stimulate cell growth, confounding results. | - For sensitive cellular applications, consider TFA removal through ion exchange or dialysis. For most in vitro biochemical assays, this is not necessary.[5][9] |
Conclusion: A Versatile and Reliable Tool for Kinase Research
Crosstide trifluoroacetate is a well-characterized and versatile peptide substrate that has proven to be an invaluable tool for the study of Akt and other AGC family kinases. Its high affinity for these kinases, coupled with its compatibility with a wide range of modern, non-radioactive assay formats, makes it an ideal choice for both basic research and high-throughput drug discovery. By understanding its mechanism of action, the principles behind the various assay methodologies, and the key parameters for data interpretation and quality control, researchers can leverage Crosstide to generate high-quality, reproducible data and accelerate our understanding of kinase-driven signaling pathways.
References
-
Anaspec. Crosstide [GRPRTSSFAEG]. Available at: [Link]
-
MySkinRecipes. Crosstide. Available at: [Link]
-
Celtarys Research. (2025-08-14) Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
YouTube. (2021-04-26) Deriving Km, Vmax, and kcat from enzyme kinetics experiments. Available at: [Link]
-
PubMed. (1995) Phosphorylation of peptide substrates for the catalytic subunit of cAMP-dependent protein kinase. Available at: [Link]
-
ACS Publications. (2024-08-02) Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Available at: [Link]
-
NIH. (2012-05-01) Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
NIH. (2024) Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Available at: [Link]
-
BellBrook Labs. (2018-12-10) How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Reaction Biology. (2024-05-30) Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
BMG LABTECH. (2020-09-01) Kinase assays. Available at: [Link]
-
NIH. Identifying Receptor Kinase Substrates Using an 8000 Peptide Kinase Client Library Enriched for Conserved Phosphorylation Sites. Available at: [Link]
-
NIH. Peptide reporters of kinase activity in whole cell lysates. Available at: [Link]
-
YouTube. (2011-01-09) Susan Taylor (UCSD) Part 2: Architecture of a Protein Kinase. Available at: [Link]
-
Kinase Logistics Europe. ATP concentration. Available at: [Link]
-
Molecular Devices. Fluorescence Polarization Assays of Proteases with the IMAP Platform. Available at: [Link]
-
Chemistry LibreTexts. (2025-09-04) 5.2: Enzyme Parameters. Available at: [Link]
-
NIH. (2023-12-15) An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. Available at: [Link]
-
NIH. Non-radioactive LATS in vitro Kinase Assay. Available at: [Link]
-
Wikipedia. Akt/PKB signaling pathway. Available at: [Link]
Sources
- 1. promega.com.br [promega.com.br]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstide [GRPRTSSFAEG] - 5 mg [anaspec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of peptide substrates for the catalytic subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Crosstide: The Benchmarking Substrate for Akt1 and Akt2 Kinase Kinetics
The following technical guide details the application of the Crosstide peptide in characterizing and quantifying Akt1 and Akt2 kinase activity.
Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals
Executive Summary
The Crosstide peptide (GRPRTSSFAEG) serves as a foundational tool in the kinetic profiling of Protein Kinase B (Akt). Derived from Glycogen Synthase Kinase-3 (GSK-3), a physiological downstream target of Akt, Crosstide functions as a highly efficient, synthetic consensus substrate.
While Akt1 and Akt2 exhibit distinct physiological roles—Akt1 driving cell survival and growth, and Akt2 regulating glucose metabolism—their catalytic domains share high structural homology.[1] Consequently, Crosstide does not allosterically discriminate between isoforms. Instead, it acts as a stoichiometric "ruler," allowing researchers to normalize specific activities and screen isoform-selective inhibitors with high precision. This guide delineates the molecular basis, comparative enzymology, and validated protocols for utilizing Crosstide in Akt1/2 assays.
Molecular Basis: The Crosstide Architecture
Crosstide is a synthetic 11-amino acid peptide derived from the N-terminal regulatory region of GSK-3
Sequence and Structural Logic
-
Sequence: H-Gly-Arg-Pro-Arg-Thr-Ser-Ser -Phe-Ala-Glu-Gly-OH
-
Target Residue: Ser-7 (Corresponds to Ser-21 in GSK-3
and Ser-9 in GSK-3 ). -
Consensus Motif: The peptide contains the minimal recognition motif R-X-R-X-X-S/T-F, which is critical for the basophilic specificity of AGC kinases. The Arginine residues at positions 2 and 4 interact with the acidic glutamate residues in the Akt catalytic loop, positioning the Serine for phosphate transfer.
Specificity Profile
While Crosstide is highly efficient for Akt, it is a Pan-AGC substrate . It can be phosphorylated by:
-
p70 S6 Kinase (S6K)[2]
-
MAPKAP Kinase-1 (RSK)
-
Serum- and Glucocorticoid-regulated Kinase (SGK)
Critical Experimental Note: In crude lysates, Crosstide specificity must be enforced by immunoprecipitation (IP) of the specific Akt isoform or the use of highly selective upstream inhibitors.
Comparative Enzymology: Akt1 vs. Akt2
The utility of Crosstide in distinguishing Akt1 from Akt2 lies not in intrinsic substrate selectivity, but in its ability to serve as a uniform standard for normalizing catalytic turnover (
Kinetic Parameters
Both Akt1 and Akt2 phosphorylate Crosstide with similar efficiency due to the conservation of their kinase domains (approx. 88% identity).
-
(Michaelis Constant): Typically ranges from 2–10
M for both isoforms, depending on buffer ionic strength. - : Varies by preparation (recombinant vs. IP), but specific activity is generally comparable when normalized for protein quantity.
The "Equalization" Strategy
In drug discovery, Crosstide is used to "equalize" Akt1 and Akt2 preparations. By titrating enzyme concentration to yield identical Crosstide phosphorylation rates, researchers can screen small molecules to identify isoform-selective ATP-competitive inhibitors or allosteric modulators (e.g., PH-domain binders) without bias from differing enzyme specific activities.
Signaling Pathway Visualization
The following diagram illustrates the parallel processing of Crosstide by Akt isoforms and the necessity of upstream separation for specificity.
Caption: Akt1 and Akt2 share the Crosstide substrate. Specificity in analysis requires upstream isolation of the isoforms.
Validated Experimental Protocols
Two primary methodologies are recommended: the Radiometric Assay (Gold Standard for kinetics) and Fluorescence Polarization (High-throughput screening).
Protocol A: Radiometric Filter-Binding Assay
This protocol relies on the transfer of [
Reagents
-
Buffer A (Kinase Buffer): 20 mM MOPS (pH 7.2), 25 mM
-glycerol phosphate, 5 mM EGTA, 1 mM Nangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> VO , 1 mM DTT. -
Substrate: 30
M Crosstide (final). -
ATP Mix: 100
M cold ATP + 0.5 Ci [ - P]ATP per reaction. -
Magnesium: 75 mM MgCl
(Essential cofactor). -
Enzyme: Immunoprecipitated Akt1 or Akt2 (approx. 100–500 ng).
Step-by-Step Workflow
-
Equilibration: Dilute Akt1/2 enzyme in Buffer A on ice.
-
Reaction Assembly: In a microcentrifuge tube, combine:
-
10
L Enzyme fraction -
10
L Crosstide (30 M final) -
10
L MgCl /ATP Cocktail
-
-
Incubation: Incubate at 30°C for 10–15 minutes . (Linear range must be pre-determined).
-
Termination: Spot 20
L of reaction mixture onto P81 phosphocellulose paper squares. -
Washing: Wash papers 3x (5 min each) in 0.75% Phosphoric Acid. This removes unreacted ATP while the basic Crosstide binds to the acidic paper.
-
Quantification: Dry papers and analyze via liquid scintillation counting.
Protocol B: Fluorescence Polarization (FP)
A non-radioactive, homogeneous assay utilizing a fluorescent tracer and a phospho-specific antibody.
Reagents
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Triton X-100. -
Crosstide-Green Tracer: Fluorescein-labeled Crosstide.
-
Anti-Phospho-Crosstide Antibody.
Step-by-Step Workflow
-
Kinase Reaction: Incubate Akt isoform, ATP (typically 10–50
M), and unlabeled Crosstide for 60 mins at Room Temp. -
Quench/Detection: Add EDTA (to stop kinase) mixed with Crosstide-Tracer and Antibody.[3]
-
Equilibration: Incubate for 30–60 mins.
-
Readout: Measure Fluorescence Polarization (mP).
-
Mechanism:[4][5] Unphosphorylated tracer binds the antibody poorly (if competitive) or phosphorylated product displaces tracer. Note: Most commercial kits use a competitive format where the antibody binds the Phospho-Tracer. As the kinase produces Phospho-Crosstide, it competes for the antibody, lowering the polarization of the Tracer.
-
Data Analysis & Troubleshooting
Quantitative Comparison
When comparing Akt1 vs. Akt2, data should be tabulated to ensure normalization.
| Parameter | Akt1 (Typical) | Akt2 (Typical) | Notes |
| Substrate | Crosstide | Crosstide | No sequence preference |
| 10–50 | 10–50 | Isoform dependent on construct | |
| 2–5 | 2–5 | High affinity | |
| Inhibitor Sensitivity | High (e.g., A-674563) | Low (e.g., A-674563) | Key differentiator |
Troubleshooting Guide
-
High Background (Radioactive): Ensure P81 washing is vigorous. Incomplete washing of [
- P]ATP is the #1 error source. -
Low Signal (Both Isoforms): Check Mg
concentration. Akt requires free Mg ; excess ATP or EDTA can chelate it. Maintain [Mg ] > [ATP] by 5–10 mM. -
Loss of Specificity: If using crude lysates, Crosstide will report S6K activity. Always use IP or specific inhibitors (e.g., Rapamycin to block S6K activation) to validate Akt specificity.
References
-
Cross, D. A., et al. (1995).[6] "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature. Link
-
Alessi, D. R., et al. (1996).[6] "Mechanism of activation of protein kinase B by insulin and IGF-1." EMBO Journal.[6] Link
-
Heron-Milhavet, L., et al. (2011). "Akt1 and Akt2: differentiating the aktion." Histology and Histopathology. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Akt1/2/3 Kinase Assay Protocols." Link
-
Merck Millipore. "Crosstide Substrate Protocol and Data Sheet." Link
Sources
- 1. Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of Inflammation and Fibrosis Associated with Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteopedia.org [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
Crosstide: The Gold Standard GSK-3 Derived Substrate for AGC Kinase Profiling
Executive Summary
Crosstide (Sequence: GRPRTSSFAEG ) is a synthetic peptide analog derived from the N-terminal regulatory domain of Glycogen Synthase Kinase-3 (GSK-3).[1][2] While the nomenclature "GSK-3 analog" suggests a functional mimic of the enzyme, Crosstide acts specifically as a substrate mimic . It replicates the consensus phosphorylation motif of GSK-3
This technical guide dissects the molecular utility of Crosstide, providing validated protocols for kinase activity profiling, kinetic optimization strategies, and mechanistic insights into its role in signal transduction research.
Part 1: Molecular Basis and Sequence Logic
Sequence Homology and Design
Crosstide was engineered to isolate the phosphorylation event that downregulates GSK-3 activity. In the native signaling cascade, activated Akt phosphorylates GSK-3 at specific N-terminal serine residues, inducing a conformational change that inhibits GSK-3's catalytic activity.
-
Peptide Sequence: Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[1][3][4][5]
-
Native Homology:
-
GSK-3
: Surrounds Serine 9. -
GSK-3
: Surrounds Serine 21.[6]
-
-
Target Residue: The second Serine (Ser-7 in the peptide) is the primary phospho-acceptor.
The AGC Kinase Consensus Motif
The efficacy of Crosstide stems from its retention of the R-X-R-X-X-S/T motif, a hallmark recognition site for AGC kinases.
-
Arginine (Arg) Residues: The Arg at positions 2 and 4 provide critical electrostatic interactions with the acidic pocket of the Akt/SGK kinase domain, anchoring the peptide.
-
Hydrophobic Residues: The Phenylalanine (Phe) mimics the hydrophobic pocket interactions seen in the native protein structure.
Pathway Context
To understand where Crosstide fits, one must visualize the PI3K/Akt signaling axis. Crosstide effectively "intercepts" the signal intended for GSK-3.
Figure 1: Signal Transduction Context. Crosstide serves as a synthetic surrogate for GSK-3, allowing quantification of Akt activity.[7]
Part 2: Validated Experimental Protocols
Protocol Selection: Radiometric vs. Fluorescence
Two primary methodologies utilize Crosstide. The choice depends on sensitivity requirements and throughput capabilities.
| Feature | Radiometric ( | Fluorescence Polarization (FP) |
| Sensitivity | High (Femtomole range) | Moderate to High |
| Safety | Hazardous (Radioisotope) | Safe |
| Throughput | Low to Medium | High (HTS compatible) |
| Substrate Form | Native Crosstide | 5-FAM-Crosstide |
| Interference | Minimal | Sensitive to fluorescence quenchers |
Standard Radiometric Akt Activity Assay
This protocol uses unmodified Crosstide to measure the transfer of the gamma-phosphate from
Reagents Required:
-
Buffer A (Kinase Buffer): 20 mM MOPS (pH 7.2), 25 mM
-glycerol phosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT.[6] -
Substrate Stock: 1 mM Crosstide in dH
O (Store at -20°C). -
ATP Mix: 500 µM cold ATP + 10 µCi [
- P]ATP per reaction. -
Magnesium: 75 mM MgCl
.[6]
Step-by-Step Workflow:
-
Preparation: Dilute active Akt/PKB enzyme (recombinant or immunoprecipitated) in ice-cold Buffer A.
-
Substrate Mix: Prepare a reaction cocktail containing:
-
30 µM Crosstide (Final concentration)[6]
-
10 mM MgCl
-
Buffer A to volume
-
-
Initiation: Add 10 µL of ATP Mix to 20 µL of Enzyme/Substrate mix. Total volume: 30 µL.
-
Incubation: Incubate at 30°C for 10–20 minutes.
-
Critical Control: Ensure reaction remains linear (typically <10% substrate consumption).
-
-
Termination: Spot 20 µL of the reaction onto P81 phosphocellulose paper squares.
-
Washing: Wash papers 3x with 0.75% Phosphoric Acid (5 min per wash) to remove unreacted ATP.
-
Quantification: Dry papers and analyze via liquid scintillation counting.
Workflow Visualization
Figure 2: Generalized Kinase Assay Workflow using Crosstide.
Part 3: Optimization & Troubleshooting
Kinetic Parameters ( and )
Understanding the Michaelis-Menten constants is vital for assay sensitivity.
-
for Akt: Typically 3–5 µM .
-
Implication: Use Crosstide at ~30 µM (approx.[6] 10x
) to ensure zero-order kinetics where the reaction rate depends solely on enzyme concentration.
-
- for SGK: Typically slightly higher (~10–15 µM).
-
Comparison: Crosstide generally displays a lower
(higher affinity) for Akt compared to other generic substrates like Histone H2B or the peptide RPRAATF.
Specificity and Cross-Reactivity
While highly specific for the AGC family, Crosstide is not exclusive to Akt.
-
Cross-Reactants: p70S6K, MAPKAP-K1 (RSK), and SGK.
-
Differentiation Strategy: To isolate Akt activity in a crude lysate using Crosstide:
-
Inhibitor Approach: Use specific inhibitors for PKC (e.g., GF109203X) or PKA (e.g., H-89) if contamination is suspected.
-
Immunoprecipitation (Gold Standard): Pull down Akt with an isoform-specific antibody (e.g., Anti-Akt1) prior to the Crosstide assay. This ensures the signal is solely derived from Akt.
-
Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| High Background | Free isotope binding to P81 paper | Increase washing volume/time with 0.75% Phosphoric Acid. |
| Non-Linear Kinetics | Substrate depletion (>10%) | Reduce incubation time or enzyme concentration. |
| Low Signal | Phosphatase activity in lysate | Add phosphatase inhibitors (Microcystin-LR or Na |
| Precipitation | Peptide aggregation | Ensure Crosstide stock is dissolved in water/buffer at neutral pH; avoid high freeze-thaw cycles. |
Part 4: Comparative Analysis
How does Crosstide stack up against other common substrates?
| Substrate | Sequence | Primary Target | Advantages | Disadvantages |
| Crosstide | GRPRTSSFAEG | Akt, SGK, p70S6K | High affinity ( | Not perfectly isoform-specific without IP. |
| Syntide-2 | PLARTLSVAGLPGKK | CaMKII, Akt | Broad utility. | Lower affinity for Akt than Crosstide.[10] |
| Kemptide | LRRASLG | PKA | Historical standard for PKA. | Poor substrate for Akt. |
| Sakura | (RXXS/T motif variants) | Akt | Optimized for specific isoforms. | Synthetic; less physiological relevance. |
References
-
Cross, D. A., et al. (1995).[6] "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature. Link
-
Alessi, D. R., et al. (1996).[6] "Mechanism of activation of protein kinase B by insulin and IGF-1." EMBO Journal.[6] Link
-
Thermo Fisher Scientific. "Crosstide Substrate Technical Guide." Thermo Fisher. Link
-
AnaSpec. "Crosstide Peptide Data Sheet." AnaSpec. Link
-
Hoshi, M., et al. (2024). "Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity." ACS Publications. Link
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Crosstide [GRPRTSSFAEG] - 5 mg [anaspec.com]
- 4. innopep.com [innopep.com]
- 5. genscript.com [genscript.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Hidden Variable: A Technical Guide to Trifluoroacetate (TFA) in Peptides
Executive Summary
In peptide chemistry, Trifluoroacetate (TFA) is the ubiquitous "necessary evil." It acts as the primary cleavage reagent in Solid-Phase Peptide Synthesis (SPPS) and the gold-standard ion-pairing agent for Reversed-Phase HPLC (RP-HPLC). However, for the end-user—specifically in drug development and cellular biology—residual TFA is a critical contaminant that can skew solubility profiles, mask biological activity, and induce cytotoxicity.
This guide provides a mechanistic analysis of TFA’s function, its physiological risks, and validated protocols for its removal and quantification.[1][2]
Part 1: The Dual Role of TFA (Synthesis & Purification)[1][2][3]
The Cleavage Reagent (SPPS)
In Boc/Bz chemistry and modern Fmoc synthesis, TFA is the acid of choice for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., Boc, Trt, Pbf).[3] Its low pKa (~0.23) ensures rapid protonation, but this creates a peptide that is inherently a TFA salt .
The Ion-Pairing Mechanism (RP-HPLC)
TFA is added to HPLC mobile phases (typically 0.1%) to resolve peptides.[4] Without it, peptides with basic residues (Arg, Lys, His) would interact with residual silanols on the column, causing peak tailing.
The Mechanism:
-
Protonation: TFA protonates basic side chains, ensuring the peptide is fully cationic.
-
Ion-Pairing: The trifluoroacetate anion (
) forms a neutral, hydrophobic ion pair with the protonated peptide. -
Retention: This hydrophobic complex partitions better into the C18 stationary phase, sharpening peaks and improving resolution.
Figure 1: The Ion-Pairing mechanism where TFA neutralizes cationic peptides to facilitate interaction with the hydrophobic C18 column.
Part 2: Physicochemical & Biological Implications[1][3]
The Solubility Paradox
While TFA improves HPLC separation, it often hampers aqueous solubility. TFA salts are generally more hydrophobic than Hydrochloride (HCl) or Acetate salts. For hydrophobic peptides, the TFA salt form can lead to aggregation or gelation upon reconstitution.
Table 1: Comparative Physicochemical Properties of Peptide Salts
| Feature | TFA Salt | Acetate Salt | HCl Salt |
| Source | Standard SPPS/HPLC output | Post-purification exchange | Post-purification exchange |
| Acidity (1 mM sol) | pH ~ 2.0 - 3.0 | pH ~ 4.0 - 5.0 | pH ~ 4.0 - 5.0 |
| Solubility | Moderate (Hydrophobic ion pairing) | Good (generally) | High (Hydrophilic) |
| Cytotoxicity | High (Metabolic interference) | Low | Low |
| In Vivo Suitability | Poor (Toxic) | Good | Excellent |
The "Hidden Variable" in Bioassays
TFA is a metabolic poison. It uncouples oxidative phosphorylation and can alter cellular pH.
-
In Vitro: Concentrations as low as 10⁻⁷ M have been shown to inhibit osteoblast growth and thymidine incorporation [1].
-
Receptor Binding: The trifluoroacetate anion can alter the conformation of the peptide, potentially masking the active site or creating false negatives in binding assays [2].
Critical Insight: If your peptide shows unexpected toxicity or precipitation in cell culture media, the first suspect should be the counterion, not the peptide sequence itself.
Part 3: Protocols for Counterion Exchange
Removing TFA is not as simple as lyophilization, as the acid is ionically bound to the basic residues. Two primary methods are recommended based on the required purity and scale.[5]
Method A: HCl Exchange (Lyophilization Cycle)
Best for: Small scale (<100 mg), high solubility peptides.
Theory: Stronger acids displace weaker acids. HCl (pKa -7) will displace TFA (pKa 0.23).
-
Dissolution: Dissolve the peptide (TFA salt) in 10–100 mM HCl at a concentration of 1–2 mg/mL.
-
Note: Ensure the peptide is fully soluble. If not, add small amounts of Acetonitrile (ACN).
-
-
Freezing: Allow to stand for 1–2 minutes, then freeze at -80°C or in liquid nitrogen.
-
Lyophilization: Lyophilize to dryness overnight.
-
Repetition: Repeat steps 1–3 at least two more times. This is critical to drive the equilibrium toward the Chloride salt.
-
Final Wash: Re-dissolve in water (or buffer) and lyophilize one final time to remove excess free HCl.
Method B: Anion Exchange Resin (Batch or Column)
Best for: Large scale, or peptides sensitive to low pH.
Theory: Use a quaternary ammonium resin (e.g., Dowex 1x2, Sephadex) in the Acetate or Chloride form to physically swap the counterion.
-
Resin Prep: Wash the resin (e.g., Dowex 1x2-100) with 1M NaOH, then water, then 1M Acetic Acid (for acetate exchange), then extensive water until pH is neutral.
-
Loading: Dissolve peptide in water. Add to the resin (approx.[6][7] 1g resin per 100mg peptide, but check resin capacity).
-
Incubation: Stir gently for 1 hour at room temperature.
-
Elution: Filter the resin and wash with water. The filtrate contains the peptide-acetate salt.
-
Analysis: Lyophilize and verify TFA removal via IC or 19F-NMR.
Figure 2: Decision tree for determining when and how to perform counterion exchange.
Part 4: Analytical Quantification
You cannot assume the exchange worked; you must prove it.
-
Ion Chromatography (IC): The industry standard. Uses an anion-exchange column to separate TFA, Chloride, and Acetate ions.[1][8] Detection is via conductivity.
-
19F-NMR: Highly specific for Trifluoroacetate. If the fluorine signal disappears (or reduces significantly relative to an internal standard), the exchange is successful.
-
Elemental Analysis: A rougher method, measuring the %C, %H, %N, and %Cl to calculate salt stoichiometry.
References
-
Cornish, J., et al. (2025). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization and Cell Culture Toxicity. ACS Publications. [Link]
-
LifeTein. (2025). TFA Removal Service: Switch to Acetate or HCl Salt Form. LifeTein Peptide Analysis. [Link]
-
Soudy, R., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. National Institutes of Health (PMC). [Link]
Sources
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. bio-works.com [bio-works.com]
- 7. researchgate.net [researchgate.net]
- 8. omizzur.com [omizzur.com]
Crosstide substrate specificity for SGK3 kinase
Technical Guide: Crosstide Substrate Specificity & Optimization for SGK3 Kinase Assays
Executive Summary
Serum and Glucocorticoid-regulated Kinase 3 (SGK3) is a critical effector of the PI3K signaling network, distinct from its isoforms (SGK1/2) and the homologous Akt kinase family due to its unique N-terminal Phox homology (PX) domain.[1] While SGK3 shares the conserved AGC kinase consensus motif (R-x-R-x-x-S/T) with Akt, its activation mechanism is strictly dependent on endosomal phosphatidylinositol 3-phosphate (PI3P) binding.[1]
This guide provides a technical deep-dive into Crosstide (GRPRTSSFAEG) , the industry-standard synthetic peptide for assaying SGK3 activity. We analyze the molecular basis of its substrate specificity, define the "Specificity Paradox" between SGK3 and Akt, and provide an optimized, self-validating protocol for measuring SGK3 kinetics that accounts for the critical requirement of lipid-mediated allosteric activation.
Part 1: Molecular Basis of Specificity[1]
The SGK3 Architecture & Activation
Unlike Akt, which relies on a PH domain binding to PI(3,4,5)P3 at the plasma membrane, SGK3 is recruited to early endosomes via its PX domain binding to PI3P (generated by Class III PI3K/Vps34). This spatial segregation is the primary driver of biological specificity.[1] However, in in vitro assays using soluble peptides like Crosstide, this spatial context is lost, making biochemical specificity paramount.
Figure 1: SGK3 Activation & Signaling Topology
Caption: SGK3 requires a dual-input mechanism: allosteric unlocking via PI3P binding to the PX domain and catalytic activation via PDK1/mTORC2 phosphorylation.
The Consensus Motif & The "n+1" Rule
SGK3 and Akt recognize the core motif R-x-R-x-x-S/T.[1] However, recent phosphoproteomic studies have revealed a subtle but critical divergence at the n+1 position (the residue immediately C-terminal to the phospho-site).
-
Akt Preference: Strictly requires a hydrophobic residue (F, L, M) at n+1.
-
SGK3 Tolerance: Tolerates hydrophilic residues (G, S, R) at n+1, allowing it to phosphorylate substrates like Syntaxin-7 and Syntaxin-12 which Akt cannot touch.
Crosstide Analysis: The Crosstide sequence is G-R-P-R-T-S-S-F -A-E-G.
-
-5/-3 Positions: Arginines (R) provide strong electrostatic anchoring to the kinase acidic cleft.[1]
-
n+1 Position: Phenylalanine (F).[1] This is a strong hydrophobic residue.[1]
Part 2: Crosstide Technical Profile[1][2]
| Parameter | Specification | Notes |
| Sequence | H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH | Derived from GSK-3 |
| Modifications | Biotin-LC- (N-term) or -KK (C-term) | "KK" tail often added to improve binding to P81 phosphocellulose paper in radiometric assays.[1] |
| Km (SGK3) | ~20 - 30 µM | Typical working concentration is 100 µM to ensure |
| Turnover ( | High (> 200 nmol/min/mg) | Highly efficient due to the perfect consensus fit.[1] |
| Specificity | Low (Pan-AGC) | Recognized by SGK1/2/3, Akt1/2/3, p70S6K, and RSK. |
Why use Crosstide? Despite the lack of isoform specificity, Crosstide is preferred over native substrates (like NDRG1) for routine screening because:
-
Synthesizability: Short, stable peptide.[1]
-
Kinetics: It lacks complex tertiary structure, allowing for clean Michaelis-Menten kinetics.
-
Signal-to-Noise: The high
provides a robust window for inhibition studies.[1]
Part 3: Optimized Experimental Protocol
Objective: Measure SGK3 specific activity using Crosstide in a self-validating system. Critical Constraint: Recombinant SGK3 is often inactive.[1] You must use a pre-activated form (T-loop phospho-mimetic or PDK1-co-expressed) or include PI3P lipid vesicles if using full-length wild-type protein.
Reagents & Setup
-
Enzyme: Active Recombinant Human SGK3 (e.g., residues 1-496, expressed in Sf9 with PDK1).
-
Substrate: Crosstide peptide (1 mM stock in water).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1%
-mercaptoethanol. -
Cofactors: 10 mM MgAc (Magnesium is critical for ATP chelation), 100 µM ATP (cold).[1]
-
Tracer:
-ATP (specific activity ~ 300 cpm/pmol) OR ADP-Glo Reagent (Promega) for non-radioactive readout.[1]
Workflow (Radiometric Filter Binding)
-
Master Mix Preparation: Combine Buffer, Crosstide (final conc. 30 µM ), and Mg/ATP mix.[1]
-
Validation Step: Include a "No Enzyme" control to determine background noise.[1]
-
-
Enzyme Activation (The PI3P Factor):
-
If using WT SGK3: Pre-incubate enzyme with PI3P-containing liposomes (40 µM lipid, 5 min) to unlock the PX domain.
-
If using Constitutively Active (
N or S486D): Skip lipid activation.[1]
-
-
Reaction Initiation: Add 5-10 ng of SGK3 to the Master Mix (Total volume 25 µL). Incubate at 30°C for 15 minutes .
-
Linearity Check: Do not exceed 10% substrate conversion to maintain initial rate assumptions.[1]
-
-
Termination: Spot 20 µL onto P81 phosphocellulose paper. Immediately immerse in 75 mM Orthophosphoric acid.
-
Washing: Wash 3x 10 min in Phosphoric acid (removes unreacted ATP). Wash 1x in Acetone (dries paper).[1]
-
Quantification: Liquid Scintillation Counting.
Differentiating SGK3 from Akt (The Specificity Check)
Since Crosstide detects both, use a "Subtraction Strategy" if assaying complex lysates:
Figure 2: Logical Flow for Specificity Validation
Caption: Use differential inhibition to isolate SGK3 signal. MK-2206 inhibits Akt but spares SGK3. GSK-650394 inhibits SGKs but is less potent against Akt at low doses.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal | Inactive PX domain | Ensure SGK3 is pre-activated with PI3P liposomes or use a |
| High Background | Non-specific binding | Increase P81 washing volume; ensure Crosstide has basic residues (Arg/Lys) for P81 retention.[1] |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or reaction time.[1] Ensure <10% conversion. |
| Akt Contamination | Impure purification | Add 1 µM MK-2206 to the assay buffer to silence trace Akt.[1] |
References
-
Malik, N., et al. (2018).[3] "Identification of first selective substrates of SGK3." Biochemical Journal, 475(5), 829-845. Link[1]
-
Bago, R., et al. (2014).[1][3] "The hVps34-SGK3 pathway alleviates sustained PI3K/Akt inhibition." Molecular Cell, 56(4), 599-613. Link[1]
-
Kobayashi, T., & Cohen, P. (1999). "Activation of serum-and glucocorticoid-regulated protein kinase by agonists that activate phosphatidylinositide 3-kinase is mediated by 3-phosphoinositide-dependent protein kinase-1 (PDK1) and PDK2." Biochemical Journal, 339(2), 319-328. Link[1]
-
García-Martínez, J. M., & Alessi, D. R. (2008). "mTOR complex 2 (mTORC2) controls hydrophobic motif phosphorylation and activation of serum-and glucocorticoid-induced protein kinase 1 (SGK1)."[1] Biochemical Journal, 416(3), 375-385. Link[1]
-
Cross, D. A., et al. (1995).[1][2] "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature, 378(6559), 785-789. Link[1]
Sources
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Kinase Activity Using a Fluorescence Polarization Assay with Crosstide
Introduction: The Power of Fluorescence Polarization in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways makes them central to the pathophysiology of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of robust and efficient high-throughput screening (HTS) methodologies to identify and characterize kinase inhibitors is of paramount importance. Fluorescence Polarization (FP) has distinguished itself as a powerful technology for HTS due to its homogeneous, non-radioactive, and sensitive nature.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of a fluorescence polarization-based assay for screening kinase inhibitors using the well-characterized substrate, Crosstide.
The Principle of Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule.[4] When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission, resulting in the emission of depolarized light. However, if this tracer binds to a much larger molecule (e.g., an antibody or protein), its rotational motion is significantly slowed. This reduced tumbling leads to the emission of light that remains largely polarized. The change in polarization is directly proportional to the fraction of the tracer that is bound.[1][5]
In the context of a kinase assay, a competitive FP format is often employed. A fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, resulting in a high FP signal. The kinase reaction produces an unlabeled phosphopeptide from the Crosstide substrate. This unlabeled phosphopeptide competes with the tracer for binding to the antibody. As the concentration of the unlabeled phosphopeptide increases, it displaces the fluorescent tracer, which then tumbles freely in solution, leading to a decrease in the FP signal. Therefore, a lower FP value corresponds to higher kinase activity.[5][6]
Crosstide: A Versatile Kinase Substrate
Crosstide is a synthetic peptide with the amino acid sequence H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH .[1] It is a well-established substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][7][8] In addition to Akt, Crosstide is also recognized and phosphorylated by other kinases, including MAPKAP kinase-1 and p70S6K, making it a versatile tool for studying these enzymes.[1][2][9] The serine residue within the consensus sequence Arg-Pro-Arg-Thr-Ser -Ser is the primary site of phosphorylation.
Diagram of the Competitive FP Kinase Assay Principle
Caption: Competitive FP assay for kinase activity.
PART 1: Assay Development and Optimization
Prior to initiating a high-throughput screen, it is crucial to meticulously develop and optimize the assay parameters to ensure robustness and a suitable screening window.
Materials and Reagents
| Reagent | Supplier/Source | Notes |
| Kinase of interest (e.g., Akt1) | Commercial or in-house | Highly purified enzyme is recommended.[10] |
| Crosstide peptide | Commercial | Sequence: GRPRTSSFAEG. |
| Fluorescently labeled Phospho-Crosstide (Tracer) | Custom synthesis | e.g., 5-FAM-GRPRT(pS)SFAEG. |
| Phospho-Crosstide specific antibody | Commercial or custom | Monoclonal or polyclonal. |
| ATP | Commercial | High purity. |
| Assay Buffer | User-prepared | e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. |
| Stop/Detection Buffer | User-prepared | Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction. |
| 384-well black, low-volume microplates | Commercial | Non-binding surface plates are recommended.[10] |
| FP-capable microplate reader | e.g., BMG LABTECH PHERAstar | Equipped with appropriate filters for the chosen fluorophore.[4] |
Step-by-Step Optimization Protocol
1.2.1 Determination of Optimal Tracer and Antibody Concentrations (Checkerboard Titration)
The goal is to identify the lowest concentrations of tracer and antibody that provide a stable and robust high FP signal.
-
Prepare Reagents:
-
Tracer: Serial dilutions in assay buffer.
-
Antibody: Serial dilutions in assay buffer.
-
-
Plate Setup: In a 384-well plate, create a matrix of tracer and antibody concentrations.
-
Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.
-
FP Measurement: Read the plate on an FP-capable microplate reader.
-
Data Analysis: Identify the concentration pairing that yields a high, stable FP signal with minimal reagent usage. This will be your "High Control" condition.
1.2.2 Kinase Titration and Reaction Time Course
This step determines the optimal enzyme concentration and reaction time to achieve a significant decrease in the FP signal.
-
Prepare Kinase Reaction Mix:
-
Fixed, optimized concentrations of tracer and antibody.
-
Fixed concentration of Crosstide (e.g., at its Km value, if known, or start with 10-50 µM).
-
Fixed concentration of ATP (e.g., at its Km value, or start with 10-100 µM).
-
Serial dilutions of the kinase.
-
-
Initiate Reaction: Add the kinase to the reaction mix to start the phosphorylation.
-
Incubation and Reading: Incubate the plate at the desired reaction temperature (e.g., 30°C) and take FP readings at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Plot the change in FP (ΔmP) versus time for each kinase concentration. Select a kinase concentration and reaction time that result in a significant and linear (or near-linear) decrease in FP, ideally representing 10-20% substrate turnover to maintain initial velocity kinetics.
1.2.3 ATP and Crosstide Titration (Km Determination)
To accurately characterize inhibitors, it is beneficial to run the assay at ATP and Crosstide concentrations close to their respective Km values.
-
Vary one substrate while keeping the other constant:
-
ATP Km: Use the optimized kinase concentration and a saturating concentration of Crosstide. Perform the assay with serial dilutions of ATP.
-
Crosstide Km: Use the optimized kinase concentration and a saturating concentration of ATP. Perform the assay with serial dilutions of Crosstide.
-
-
Data Analysis: Plot the initial reaction velocity (ΔmP/time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km for each substrate.
PART 2: HTS Protocol
This protocol is designed for a 384-well plate format and is amenable to automation.
Plate Layout
A robust plate layout with appropriate controls is essential for HTS data quality.
| Wells | Content | Purpose |
| Columns 1 & 2 | No enzyme | Negative Control (High FP) : Represents 0% kinase activity. |
| Columns 23 & 24 | No inhibitor (DMSO vehicle) | Positive Control (Low FP) : Represents 100% kinase activity. |
| Columns 3-22 | Test Compounds | Screening of the compound library. |
Step-by-Step HTS Workflow
-
Compound Dispensing: Add test compounds (typically dissolved in DMSO) and DMSO vehicle controls to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add the optimized concentration of kinase to all wells except the negative controls.
-
Substrate Mix Addition: Prepare a master mix containing Crosstide and ATP at 2x their final desired concentrations in assay buffer. Add this mix to all wells to initiate the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at the optimized temperature for the predetermined reaction time.
-
Stop and Detect: Add the Stop/Detection Mix containing the tracer, antibody, and EDTA to all wells. This simultaneously stops the reaction and initiates the FP detection.
-
Detection Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light, to allow the antibody-tracer binding to reach equilibrium.
-
FP Measurement: Read the plate on an FP-capable microplate reader.
Diagram of the HTS Workflow
Caption: High-Throughput Screening Workflow.
PART 3: Data Analysis and Interpretation
Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][12][13] It reflects the separation between the high and low controls.
The formula for the Z'-factor is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Poor |
An assay with a Z'-factor of > 0.5 is considered robust and suitable for HTS.[11][14]
Calculation of Percent Inhibition
The activity of each test compound is typically expressed as percent inhibition of the kinase activity.
% Inhibition = ((FP_compound - FP_pos) / (FP_neg - FP_pos)) * 100
Where:
-
FP_compound is the FP value in the presence of the test compound.
-
FP_pos is the mean FP of the positive controls (100% activity).
-
FP_neg is the mean FP of the negative controls (0% activity).
IC₅₀ Determination
For "hit" compounds identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Prepare Serial Dilutions: Create a dilution series of the hit compound.
-
Perform Assay: Run the FP kinase assay with the different concentrations of the inhibitor.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value.
PART 4: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Assay Window (small ΔmP) | - Inefficient kinase activity.- Suboptimal tracer/antibody concentrations.- Tracer binding to plasticware. | - Increase kinase concentration or reaction time.- Re-optimize tracer and antibody concentrations using a checkerboard titration.- Use low-binding microplates. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Reagent instability (e.g., enzyme degradation).- Compound precipitation. | - Use calibrated and automated liquid handlers.- Prepare fresh reagents and keep the enzyme on ice.- Check compound solubility in the assay buffer. |
| False Positives | - Fluorescent compounds.- Compounds that quench fluorescence.- Compound aggregation. | - Perform a counterscreen in the absence of the kinase to identify fluorescent compounds.- Analyze total fluorescence intensity to flag quenchers.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| False Negatives | - Low compound concentration.- Compound instability. | - Re-screen at a higher concentration.- Assess compound stability in the assay buffer over the course of the experiment. |
References
-
NovoPro Bioscience Inc. (n.d.). Crosstide peptide. Retrieved from [Link]
- Wu, J., et al. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Protein Pept Lett., 17(11), 1386-93.
- Lawrence, A. M., et al. (2016). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Anal Chem., 88(17), 8871-8.
- Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Lawrence, A. M., et al. (2016). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity.
- Shults, M. D., & Imperiali, B. (2003). Fluorescent Peptide Assays For Protein Kinases. Curr Protoc Cell Biol., Chapter 14, Unit 14.9.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Anal Bioanal Chem., 390(8), 2049-57.
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
- Assay Guidance Manual. (2012). HTS Assay Validation.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. Retrieved from [Link]
- Ficarro, S. B., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Mol Cell Proteomics, 13(6), 1478-92.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of an HTS assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
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Crosstide Trifluoroacetate: A Versatile Tool for Interrogating Kinase Dysregulation in Neurodegenerative Disease Research
Introduction: The Critical Role of Kinases in Neuronal Health and Disease
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1][2] A growing body of evidence points to the dysregulation of protein kinases as a central mechanism in the pathology of these devastating conditions.[3][4][5] Protein kinases are crucial regulators of a vast array of cellular processes, and their aberrant activity can lead to the hyperphosphorylation of proteins like tau and α-synuclein, contributing to the formation of neurotoxic aggregates.[3][5] Consequently, the study of kinase activity is paramount for both understanding disease mechanisms and for the discovery of novel therapeutic interventions.[5][6]
Crosstide, a synthetic peptide, serves as a high-quality substrate for a number of serine/threonine kinases, making it an invaluable tool for researchers in this field.[7][8] Specifically, Crosstide's sequence is derived from glycogen synthase kinase-3β (GSK-3β) and is readily phosphorylated by kinases such as Akt1 (Protein Kinase B), MSK1, and PKA.[7][8][9] The trifluoroacetate salt form of Crosstide ensures its stability and solubility for use in a variety of biochemical assays. This application note provides a comprehensive guide for utilizing Crosstide trifluoroacetate to study kinase activity in the context of neurodegenerative disease research, complete with detailed protocols and experimental considerations.
Mechanism of Action and Relevance to Neurodegeneration
Crosstide's utility lies in its ability to act as a specific substrate for kinases implicated in neurodegenerative pathways. The peptide sequence, GRPRTSSFAEG, contains a serine residue that is a target for phosphorylation by Akt and other kinases.[9] The activity of these kinases can be quantified by measuring the rate of Crosstide phosphorylation.
The kinases that phosphorylate Crosstide are deeply involved in neuronal survival and pathology:
-
Akt/PKB: This kinase is a central node in cell survival pathways, promoting neuronal growth and protecting against apoptosis. Dysregulation of the Akt signaling pathway is a common feature in many neurodegenerative disorders.
-
Glycogen Synthase Kinase-3 (GSK-3): Crosstide's sequence is derived from GSK-3, a kinase that is notoriously hyperactive in Alzheimer's disease and contributes to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles.[10]
-
p70 S6 Kinase and MAPKAP Kinase-1: These kinases are also involved in cell growth and stress responses, and their activity can be modulated in the context of neuroinflammation, a critical component of neurodegeneration.[9]
By providing a reliable method to measure the activity of these kinases, Crosstide enables researchers to investigate the effects of potential therapeutic compounds, genetic modifications, or other experimental conditions on these critical signaling pathways.
Experimental Workflows and Protocols
The versatility of Crosstide allows for its integration into various experimental workflows, from basic biochemical assays to high-throughput screening for drug discovery.[1][2][11][12]
Workflow for Kinase Activity Measurement using Crosstide
Caption: Crosstide as a substrate for Akt in a key neurodegenerative pathway.
Safety and Handling
Crosstide trifluoroacetate is a synthetic peptide and should be handled with standard laboratory precautions. The trifluoroacetate counter-ion is a corrosive substance, and therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the solid material. [13][14]Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [14]
Conclusion and Future Perspectives
Crosstide trifluoroacetate is a robust and adaptable tool for the investigation of kinase activity in the context of neurodegenerative diseases. Its utility as a substrate for key kinases such as Akt and its suitability for both traditional radiometric and modern high-throughput screening formats make it an essential component of the researcher's toolkit. The continued use of Crosstide will undoubtedly contribute to a deeper understanding of the complex signaling networks that go awry in neurodegeneration and will aid in the development of the next generation of therapeutics for these challenging diseases.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Trofinetide? Retrieved from [Link]
-
Blue Tiger Scientific. Crosstide Peptide – Trifluoroacetate Salt – 1 mg. Retrieved from [Link]
- Scarpino, M., et al. (2021). A Scoping Review of Neuromodulation Techniques in Neurodegenerative Diseases: A Useful Tool for Clinical Practice? Journal of Clinical Medicine, 10(16), 3538.
- Hölscher, C. (2014). Central effects of GLP-1: New opportunities for treatments of neurodegenerative diseases. Journal of Endocrinology, 221(1), T31-T41.
-
Sheffield Hallam University Research Archive. (2021, February 23). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
- MDPI. (2021). The Positive Side of the Alzheimer's Disease Amyloid Cross-Interactions: The Case of the Aβ 1-42 Peptide with Tau, TTR, CysC, and ApoA1. International Journal of Molecular Sciences, 22(11), 5671.
- Hölscher, C. (2022). Protective properties of GLP‐1 and associated peptide hormones in neurodegenerative disorders. British Journal of Pharmacology, 179(4), 695-713.
-
ResearchGate. (2013, May). Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. Retrieved from [Link]
-
NeurologyLive. (2021, March 29). Potential Cognitive Benefits of Using GLP-1 Analogs for Alzheimer Disease Treatment. Retrieved from [Link]
-
Discovery On Target. (2023). Neurodegeneration Targets - 2023 Archive. Retrieved from [Link]
- Athanasoulia-Kaspar, A., et al. (2024). GLP-1 Receptor Agonists: A New Treatment in Parkinson's Disease. International Journal of Molecular Sciences, 25(7), 3812.
-
PubMed Central. (2021, February 23). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]
-
Medical News Today. (2024, June 26). Alzheimer's: New peptide treatment may help reverse cognitive decline. Retrieved from [Link]
- MDPI. (2024). GLP-1 Signalling as a Therapeutic Avenue in Parkinson's Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(10), 5432.
-
ResearchGate. (2021, October). Translational Stroke Research Review: Using the Mouse to Model Human Futile Recanalization and Reperfusion Injury in Ischemic Brain Tissue. Retrieved from [Link]
-
PubMed Central. (2023, May 7). Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery. Retrieved from [Link]
-
PubMed Central. (2008, December 1). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Retrieved from [Link]
-
The Health Suite. (2024, January 27). The Potential Role of GLP-1 in Alzheimer's Disease. Retrieved from [Link]
-
ACS Publications. (2012, August 2). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Retrieved from [Link]
-
Open Exploration Publishing. (2024, October 28). Protein kinases as therapeutic targets for Alzheimer's disease: a brief review. Retrieved from [Link]
-
Encyclopedia.pub. (2023, June 20). High-Throughput Screening for Neurodegenerative Diseases. Retrieved from [Link]
-
YouTube. (2023, May 22). Scientists shed light on a sleep peptide involved in Alzheimer's. Retrieved from [Link]
-
PubMed Central. (2018, December 11). Past, Present, and Future of Non-invasive Brain Stimulation Approaches to Treat Cognitive Impairment in Neurodegenerative Diseases: Time for a Comprehensive Critical Review. Retrieved from [Link]
-
European Academy of Neurology. (2024, May 28). GLP-1 receptor agonists in Parkinson's disease. Retrieved from [Link]
-
BellBrook Labs. (2024, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2019, January). (PDF) Protein Kinases and Neurodegenerative Diseases. Retrieved from [Link]
-
PubMed. (2019, July). Repurposing GLP1 agonists for neurodegenerative diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed Central. (2023, March 28). Protein Kinases and Neurodegenerative Diseases. Retrieved from [Link]
-
PubMed. (2024, March 29). GLP-1 Receptor Agonists: A New Treatment in Parkinson's Disease. Retrieved from [Link]
-
PubMed Central. (2025, February 6). Brain and Neuroscience Advances – 2024 in review. Retrieved from [Link]
-
Cure Parkinson's. (2024, December 6). STEM-PD, a cell-replacement trial for Parkinson's, releases latest update. Retrieved from [Link]
-
News-Medical. (2023, April 28). Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. Retrieved from [Link]
Sources
- 1. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Specificity Measurement of p70S6K Activity using Crosstide
Abstract & Scope
The 70 kDa ribosomal protein S6 kinase (p70S6K/S6K1) is a critical downstream effector of the mTORC1 signaling pathway, governing protein synthesis, cell growth, and survival.[1] Accurate measurement of p70S6K activity is essential for dissecting mTOR signaling dynamics and evaluating therapeutic candidates.
This Application Note details the protocol for measuring p70S6K phosphotransferase activity using Crosstide (GRPRTSSFAEG), a synthetic peptide derived from Glycogen Synthase Kinase-3 (GSK-3).
Critical Scientific Warning: Crosstide is not exclusive to p70S6K; it contains the consensus motif (R-X-R-X-X-S/T) recognized by both Akt (PKB) and p90RSK . Therefore, measuring p70S6K activity in crude lysates using Crosstide yields scientifically invalid data due to signal contamination from Akt. This protocol utilizes an Immunoprecipitation (IP)-Kinase Assay format to physically isolate p70S6K from Akt prior to the enzymatic reaction, ensuring data integrity.
Signaling Pathway & Assay Logic
The following diagram illustrates the mTORC1 signaling cascade and the specific intervention points for this assay. Note the cross-reactivity of Crosstide with Akt, necessitating the IP step.
Figure 1: The mTORC1-S6K signaling axis. The diagram highlights the necessity of isolating p70S6K, as Akt can also phosphorylate the Crosstide substrate.
Experimental Protocol
Phase 1: Sample Preparation & Immunoprecipitation (IP)
Objective: Solubilize cells while preserving phosphorylation states and isolate p70S6K from contaminating kinases (Akt).
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 50 mM NaF, 10 mM
-glycerophosphate, 5 mM Sodium Pyrophosphate, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail. -
IP Antibody: Anti-p70S6K (Total) antibody (ensure IP compatibility).
-
Beads: Protein A or G Magnetic Beads (preferred over Sepharose for lower background).
Procedure:
-
Stimulation: Treat cells (e.g., HEK293, MCF-7) with agonist (e.g., 100 nM Insulin for 30 min) or inhibitor (e.g., 20 nM Rapamycin for 2 hrs) as per experimental design.
-
Lysis: Wash cells 2x with ice-cold PBS. Add ice-cold Lysis Buffer (0.5 mL per 10 cm dish). Scrape and transfer to microfuge tubes.
-
Clarification: Incubate on ice for 10 min. Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
-
IP Setup: Incubate 200–500 µg of total protein with 2–5 µg of Anti-p70S6K antibody. Rotate overnight at 4°C.
-
Capture: Add 30 µL of pre-washed Protein A/G magnetic beads. Rotate for 1 hour at 4°C.
-
Washing (Critical):
-
Wash 2x with Lysis Buffer (removes non-specific proteins).
-
Wash 2x with Kinase Assay Buffer (removes detergents that inhibit the enzymatic reaction).
-
Note: Remove all supernatant carefully after the final wash.
-
Phase 2: The Kinase Reaction
Objective: Measure the transfer of
This protocol describes the Radiometric Filter-Binding Method (Gold Standard). See Section 5 for Non-Radioactive alternatives.
Reagents:
-
Kinase Assay Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[2] -
Substrate: Crosstide Peptide (GRPRTSSFAEG).[2][3][4] Stock at 1 mM in water.
-
ATP Cocktail: 75 mM MgCl2 + 500 µM Cold ATP + [
- P]ATP (approx. 3000 Ci/mmol, diluted to ~0.5 µCi/µL).[2]
Procedure:
-
Reaction Assembly: To the bead pellet (from Phase 1), add:
-
30 µL Kinase Assay Buffer
-
10 µL Crosstide (Final conc: 30 µM)
-
10 µL ATP Cocktail (Final: 100 µM ATP, 15 mM MgCl2, ~5 µCi
P)
-
-
Incubation: Incubate at 30°C for 30 minutes with gentle agitation (thermomixer preferred to keep beads in suspension).
-
Termination: Stop reaction by adding 20 µL of 0.5 M EDTA or spotting immediately onto P81 phosphocellulose paper.
Phase 3: Detection & Data Analysis
Objective: Quantify phosphorylated substrate.
-
Spotting: Spot 25 µL of the reaction mixture onto P81 phosphocellulose squares.
-
Washing: Wash filters 3x (5 min each) in 0.75% Phosphoric Acid.
-
Mechanism: P81 paper binds the basic amino acids (Arg) in Crosstide. Phosphoric acid washes away unreacted [
- P]ATP but retains the phosphorylated peptide.
-
-
Quantification: Transfer wet filters to scintillation vials, add scintillation fluid, and count (CPM) in a liquid scintillation counter.
Data Calculation
Convert CPM to Specific Activity (pmol phosphate transferred / min / mg protein).
Summary of Key Parameters
| Parameter | Recommended Value | Rationale |
| Buffer System | MOPS (pH 7.2) | Maintains stable pH at 30°C; MOPS is superior to Tris for kinase kinetics. |
| Crosstide Conc. | 30 µM | Typical |
| MgCl2 | 15 mM | Essential cofactor for ATP chelation and phosphate transfer. |
| Inhibitors | Prevents phosphatases from removing the signal during the assay. | |
| Control | Rapamycin Pre-treat | Validates that the signal is truly mTOR/S6K dependent. |
Non-Radioactive Alternatives
While radiometric assays are the most sensitive, many labs prefer non-radioactive methods.
1. ADP-Glo™ (Promega):
-
Mechanism: Measures ADP generation (product of the kinase reaction) via a luciferase-coupled reaction.[5]
-
Protocol Adjustment: Perform the IP as described. In Phase 2, use Ultra-Pure ATP (no radioactive tracer). After the 30 min reaction, add ADP-Glo Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP
ATP Light. -
Pros/Cons: Safer; linear signal. Requires very clean IP to avoid background ATPase activity from contaminants.
2. Fluorescent Polarization (FP) / TR-FRET:
-
Mechanism: Uses a fluorescently labeled Crosstide and a phospho-specific antibody.
-
Protocol Adjustment: Requires biotinylated Crosstide. No wash steps required (homogeneous assay).
Workflow Visualization
Figure 2: Step-by-step workflow for the IP-Kinase assay, ensuring separation of p70S6K from crude lysate before reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Free isotope retention | Ensure P81 washes are thorough (3x 5 min). Replace 0.75% Phosphoric acid fresh. |
| No Activity in Positive Control | Phosphatase activity | Ensure |
| Low Specificity | Akt Contamination | Increase stringency of IP washes (e.g., higher salt 500mM NaCl in first wash) or add Akt inhibitor (MK-2206) to reaction. |
| Bead Clumping | Protein aggregation | Add 0.05% Tween-20 to the kinase buffer; ensure beads are magnetic and not crushed by centrifugation. |
References
-
Cross, D. A., et al. (1995).[2] Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature, 378(6559), 785–789.
- Foundational paper describing the Crosstide sequence origin.
-
Merck Millipore. (n.d.). P70S6K Kinase Assay Protocol (Upstate). Millipore Sigma Technical Protocols.
- Source for the specific MOPS/Beta-glycerophosph
-
Promega Corporation. (n.d.). p70S6K Enzyme System and ADP-Glo Assay. Promega Technical Manual.
- Reference for non-radioactive detection methods and enzyme kinetics.
-
Meso Scale Discovery. (n.d.). Total p70S6K Assay - Whole Cell Lysate Kit. MSD Application Note.
- Reference for downstream signaling valid
Sources
- 1. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Crosstide peptide [novoprolabs.com]
- 4. genscript.com [genscript.com]
- 5. promega.com [promega.com]
Crosstide trifluoroacetate in high-throughput screening for kinase inhibitors
Topic: Crosstide Trifluoroacetate in High-Throughput Screening for Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Author: Gemini, Senior Application Scientist
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them one of the most critical target families for modern drug discovery.[1][2] High-Throughput Screening (HTS) serves as a cornerstone in the identification of novel kinase inhibitors from large compound libraries.[3] This document provides an in-depth guide to the principles and practical application of Crosstide, a synthetic peptide substrate, in HTS campaigns. We will focus on a robust, homogeneous Fluorescence Polarization (FP) assay format, detailing the underlying theory, protocol optimization, a step-by-step HTS workflow, and critical data analysis techniques. This guide is designed to equip researchers with the expertise to develop and execute reliable screens for the discovery of new kinase inhibitors.
The Principle of the Fluorescence Polarization (FP) Kinase Assay
The direct measurement of kinase activity involves monitoring the transfer of a phosphate group from ATP to a specific substrate.[4] While numerous methods exist, Fluorescence Polarization (FP) has emerged as a preferred technology for HTS due to its homogeneous format (no wash steps), sensitivity, and scalability.[5][6]
The assay's mechanism is based on competitive binding. The key components are:
-
The kinase of interest.
-
The peptide substrate (Crosstide).
-
ATP.
-
A fluorescently labeled phosphopeptide "tracer" with a sequence identical or similar to phosphorylated Crosstide.
-
A large antibody that specifically binds to the phosphorylated form of the substrate/tracer.
The process unfolds as follows:
-
Kinase Reaction: In the presence of an active kinase, Crosstide is phosphorylated.
-
Competition: The newly phosphorylated Crosstide and the fluorescent tracer compete for binding to the limited amount of phospho-specific antibody.
-
Polarization Signal:
-
Low Inhibition (High Kinase Activity): Large amounts of phosphorylated Crosstide are produced, which outcompete the fluorescent tracer for antibody binding. The small, unbound tracer tumbles rapidly in solution, emitting depolarized light and resulting in a low FP signal .
-
High Inhibition (Low Kinase Activity): Little to no phosphorylated Crosstide is produced. The fluorescent tracer is free to bind to the large antibody. This large complex tumbles slowly, emitting highly polarized light and resulting in a high FP signal .
-
This inverse relationship between kinase activity and the FP signal provides a robust window to screen for inhibitors.
Figure 1. Principle of the competitive Fluorescence Polarization (FP) kinase assay.
Crosstide Trifluoroacetate: A Versatile Kinase Substrate
Biochemical Properties
Crosstide is a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) .[7] It is derived from the sequence of Glycogen Synthase Kinase-3β (GSK-3β) surrounding a key phosphorylation site.[8][9]
Its primary utility comes from being an efficient and well-characterized substrate for Protein Kinase B (Akt) .[7][8] However, its recognition motif is also phosphorylated by several other important serine/threonine kinases, including:
-
MAPKAP Kinase-1[8]
-
p70S6 Kinase (p70S6K)[8]
-
Mitogen- and Stress-activated Kinase 1 (MSK1)[5]
-
Protein Kinase A (PKA)[5]
This versatility allows a single assay platform to be adapted for multiple kinase targets, although it underscores the need for highly purified enzyme preparations to ensure target specificity.[1]
The Role of the Trifluoroacetate (TFA) Counterion
Crosstide is typically supplied as a trifluoroacetate salt. It is crucial for the researcher to understand what this means.
-
Origin: TFA is a residual counterion from the final High-Performance Liquid Chromatography (HPLC) purification step of the synthetic peptide.[8]
-
Physical Properties: The presence of TFA contributes to the total mass of the lyophilized product and generally enhances the peptide's solubility in aqueous buffers, which is advantageous for assay development.[8]
-
Biological Considerations: For most standard in vitro biochemical assays, the residual TFA levels do not interfere with enzyme activity.[8] However, emerging research has indicated that TFA is not biologically inert and can exert effects in cellular and in vivo models.[10][11] While unlikely to impact a purified enzyme assay, this is a critical consideration if results are being correlated with cell-based studies. The peptide's net weight should be adjusted for TFA content for precise concentration calculations.
HTS Protocol: Crosstide-Based FP Assay for Kinase Inhibitors
A successful HTS campaign is built on a foundation of rigorous assay development and optimization.[1]
Pre-HTS Assay Optimization
Before screening a large library, key parameters must be optimized to ensure a robust assay window and meaningful data.
-
ATP Concentration: This is a critical variable. For screening ATP-competitive inhibitors, the ATP concentration should be set at or near the apparent Michaelis constant (Kₘ) for the kinase.[12] Using excessively high ATP concentrations can mask the effect of competitive inhibitors, leading to false negatives.[12]
-
Enzyme Concentration & Linearity: The assay must be run under initial velocity conditions. Titrate the kinase to find a concentration that yields a robust signal within a linear reaction time (typically 10-20% substrate conversion).[12]
-
DMSO Tolerance: Test compounds are almost always dissolved in DMSO. The assay's performance should be evaluated across a range of final DMSO concentrations (e.g., 0.5% to 2%) to ensure it does not significantly impact enzyme activity or signal stability.[1][13]
-
Z' Factor Validation: The Z' factor is a statistical measure of assay quality. A pilot experiment with multiple replicates of high (no inhibitor) and low (saturating inhibitor) controls must be performed. A Z' factor ≥ 0.5 is considered the standard for a robust and reliable HTS assay.[13][14]
Z' Factor Calculation: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean refers to the signals of the high and low controls.
Materials and Reagents
| Reagent | Example Stock Concentration | Recommended Final Concentration | Key Considerations |
| Assay Buffer | 5X Stock | 1X | e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT.[9] Must contain MgCl₂ (e.g., 10 mM). |
| Kinase | 10-50X Stock | Target-dependent (e.g., 1-10 nM) | Use a highly purified preparation.[1] Store in aliquots at -80°C. |
| Crosstide (TFA Salt) | 1 mM (in H₂O or buffer) | 10-50 µM | Store lyophilized peptide at -20°C. Aliquot after reconstitution.[9] |
| ATP | 10 mM (in H₂O, pH 7.4) | Kₘ of the kinase (e.g., 10-100 µM) | Prepare fresh and store in aliquots at -20°C. |
| Test Compounds | 1-10 mM (in DMSO) | 1-20 µM (for primary screen) | Perform serial dilutions in DMSO. |
| Positive Control | 100 µM (in DMSO) | Saturating concentration (e.g., 1-10 µM) | A known inhibitor for the target kinase (e.g., Staurosporine).[13] |
| FP Tracer | 10X Stock | 1X (e.g., 1-5 nM) | Protect from light. |
| FP Antibody | 10X Stock | 1X (e.g., 5-20 nM) | Titrate to determine optimal concentration for assay window. |
| Stop Solution | 500 mM EDTA | 15-20 mM | Quenches the reaction by chelating Mg²⁺ ions.[5] |
Step-by-Step HTS Workflow
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. Adjust volumes proportionally for other formats.
1. Compound Plating:
-
Dispense 200 nL of test compounds, positive controls, and DMSO (for negative controls) into the appropriate wells of a 384-well assay plate using an acoustic dispenser or pin tool.
2. Enzyme Addition:
-
Prepare a 2X kinase solution in 1X assay buffer.
-
Dispense 5 µL of the 2X kinase solution to all wells except the "No Enzyme" controls. Add 5 µL of assay buffer to the "No Enzyme" wells.
-
Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the kinase.
3. Reaction Initiation:
-
Prepare a 2X substrate/ATP mix containing Crosstide and ATP in 1X assay buffer.
-
Dispense 5 µL of this mix to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Seal the plate and briefly centrifuge to ensure all components are mixed.
4. Kinase Reaction Incubation:
-
Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for the optimized reaction time (e.g., 60-90 minutes).[5]
5. Reaction Quenching & Detection:
-
Prepare a 2X detection mix containing the FP tracer, FP antibody, and EDTA in a suitable FP dilution buffer.
-
Dispense 10 µL of the detection mix to all wells. This simultaneously stops the reaction and initiates the detection phase. The final volume is 20 µL.
-
Seal the plate, briefly centrifuge, and protect from light.
6. Detection Incubation:
-
Incubate at room temperature for at least 60 minutes to allow the antibody-phosphopeptide binding to reach equilibrium.
7. Data Acquisition:
-
Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
Figure 2. High-Throughput Screening (HTS) workflow for the Crosstide FP kinase assay.
Data Analysis and Troubleshooting
Data Analysis
-
Normalization: Raw FP data (in mP units) is normalized to percentage inhibition using the high and low controls on each plate.
-
High Control (0% Inhibition): Wells with DMSO instead of a test compound.
-
Low Control (100% Inhibition): Wells with a saturating concentration of a known positive control inhibitor.
% Inhibition = 100 * ( (Sample_mP - Mean_High_Control_mP) / (Mean_Low_Control_mP - Mean_High_Control_mP) )
-
-
Hit Identification: A "hit" is defined as a compound that produces a percent inhibition value above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the high controls).
-
IC₅₀ Determination: Hits are re-tested in a dose-response format to determine their potency (IC₅₀ value) by fitting the data to a four-parameter logistic curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z' Factor (<0.5) | 1. Insufficient separation between high and low controls. 2. High well-to-well variability. | 1. Optimize enzyme, ATP, or detection reagent concentrations to widen the assay window. 2. Ensure proper mixing, use high-quality reagents, and verify dispenser performance. |
| High False Positive Rate | 1. Compound auto-fluorescence. 2. Compounds interfering with the antibody-tracer interaction. | 1. Pre-screen compounds on a "no-enzyme" plate to identify fluorescent molecules. 2. Perform counter-screens to confirm hits are acting on the kinase. |
| High False Negative Rate | 1. ATP concentration is too high. 2. Insufficient enzyme activity or substrate conversion. | 1. Re-optimize the assay with ATP at or near the Kₘ.[12] 2. Confirm enzyme activity and extend the reaction time if necessary, while staying within the linear range. |
| Data "Drift" Across Plate | 1. Reagent instability over time. 2. Temperature gradients across the plate during incubation. | 1. Prepare fresh reagents; keep enzyme on ice. Test reagent stability over the time course of a full HTS run.[13] 2. Ensure uniform incubation conditions. |
Conclusion
The Crosstide trifluoroacetate-based Fluorescence Polarization assay represents a powerful, robust, and scalable method for the high-throughput screening of kinase inhibitors. Its reliance on a well-characterized peptide substrate and a homogeneous detection format makes it highly amenable to the demands of modern drug discovery.[5] By adhering to the principles of rigorous assay optimization, implementing stringent quality control measures like the Z' factor, and understanding the nuances of the reagents, researchers can confidently execute large-scale screening campaigns to identify novel and potent modulators of kinase activity.
References
-
NovoPro Bioscience Inc. Crosstide peptide. NovoPro Bioscience Inc. [Link]
-
Rudolph, J., et al. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. PLoS ONE, 12(6), e0179639. [Link]
-
Evans, G. J., et al. (2008). PROTEIN KINASE B/AKT IS A NOVEL CYSTEINE STRING PROTEIN KINASE THAT REGULATES EXOCYTOSIS RELEASE KINETICS AND QUANTAL SIZE. Journal of Biological Chemistry, 283(38), 25824–25835. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Sullivan, J. E., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Gray, A. S., et al. (2024). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. ACS Sensors, 9(8), 3465–3474. [Link]
-
Creative Bioarray. (2021, January 12). Technologies to Study Kinases. YouTube. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Molecular Devices. Fluorescence Polarization Assays of Proteases with the IMAP Platform. Molecular Devices. [Link]
-
Nguyen, H. P., et al. (2025). Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice. bioRxiv. [Link]
-
Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]
-
Rauh, D. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Lu, Y., et al. (2020). Phospho-Form Specific Substrates of Protein Kinase B (AKT1). Frontiers in Chemistry, 8, 590. [Link]
-
Ilan, L., & Scott, J. D. (2006). Peptides Targeting Protein Kinases: Strategies and Implications. Physiology, 21(6), 390-398. [Link]
-
Kornberg, M. D., et al. (1998). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Cell Physiology, 274(2), C533-C538. [Link]
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the advantages of kinase activity assays? | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crosstide peptide [novoprolabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Note: In Vitro Phosphorylation of Crosstide by Purified Akt
Abstract & Introduction
Protein Kinase B (PKB), widely known as Akt , is a central node in the PI3K/Akt/mTOR signaling pathway, governing cell survival, proliferation, and metabolism.[1] Dysregulation of Akt is a hallmark of numerous cancers and metabolic disorders.
To rigorously characterize Akt activity, kinetics, or inhibitor potency, researchers require a highly specific, robust substrate. Crosstide (Sequence: GRPRTSSFAEG ) is a synthetic peptide derived from the native Akt substrate Glycogen Synthase Kinase-3 (GSK-3). It contains the consensus phosphorylation motif R-X-R-X-X-S/T , where the arginine residues provide critical electrostatic anchors for the Akt catalytic cleft, and the serine serves as the phosphate acceptor.
This guide details the "Gold Standard" radiometric assay using P81 phosphocellulose paper, a method that offers superior sensitivity and direct linearity compared to many indirect fluorescent formats. We also provide a high-throughput Fluorescence Polarization (FP) alternative for screening applications.
Mechanism of Action
Akt belongs to the AGC kinase family. Its substrate specificity is driven by a preference for basic residues upstream of the phosphorylation site. Crosstide mimics the region surrounding Serine 21 of GSK-3
Structural Basis of Recognition
The two arginine residues at positions -3 and -5 (relative to the serine acceptor) form salt bridges with glutamate residues within the Akt kinase domain. This "docking" positions the serine hydroxyl group perfectly for nucleophilic attack on the
Pathway Visualization
Figure 1: The signal transduction cascade leading to Akt activation and the subsequent phosphorylation of the Crosstide substrate.
Materials & Reagents
Core Reagents
| Reagent | Specification | Purpose |
| Purified Akt1/2/3 | Active, Recombinant (human) | The enzyme source. |
| Crosstide Peptide | Seq: H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH | The specific substrate. |
| [ | Specific Activity: ~3000 Ci/mmol | Radiolabel source (Protocol A). |
| ATP (Cold) | 10 mM stock, pH 7.0 | To adjust specific activity. |
| P81 Paper | Phosphocellulose ion-exchange paper | Binds basic peptide (Crosstide). |
| Phosphoric Acid | 0.75% (v/v) | Wash buffer; maintains peptide binding while removing ATP. |
Kinase Assay Buffer (5X Stock)
Store at -20°C. Thaw on ice.
-
100 mM MOPS (pH 7.2) or HEPES (pH 7.5)
-
125 mM
-Glycerophosphate (Phosphatase inhibitor/buffer) -
25 mM EGTA (Chelates Calcium, inhibits contaminating CaMK)
-
5 mM Sodium Orthovanadate (Tyrosine phosphatase inhibitor)
-
5 mM DTT (Add fresh before use; maintains enzyme reduction)
Protocol A: Radiometric P81 Assay (Gold Standard)
This protocol relies on the ionic binding of the positively charged Crosstide (due to Arginines) to the negatively charged P81 phosphocellulose paper. Unreacted ATP (negatively charged) is repelled and washed away by phosphoric acid.
Experimental Workflow
Figure 2: Step-by-step workflow for the radiometric P81 kinase assay.
Step-by-Step Procedure
-
Preparation of ATP Mix:
-
Prepare a solution containing 200 µM cold ATP and 10 mM MgCl
in 1X Kinase Buffer. -
Spike with [
- P]ATP to achieve ~500–1000 cpm/pmol specific activity.
-
-
Substrate Prep: Dilute Crosstide to 300 µM in 1X Kinase Buffer.
-
Enzyme Prep: Dilute active Akt to ~10 ng/µL (titration may be required) in 1X Kinase Buffer on ice.
-
Reaction Assembly (Total Vol: 30 µL):
-
10 µL Crosstide (Final: 100 µM)
-
10 µL ATP/Mg Mix (Final: 66 µM ATP, 3.3 mM Mg
) -
Initiate with 10 µL diluted Akt.
-
-
Incubation: Incubate at 30°C for 15 minutes. (Ensure reaction remains in the linear phase).
-
Termination & Spotting:
-
Spot 25 µL of the reaction onto a 2cm x 2cm square of P81 paper.
-
Immediate Action: Drop the paper into a beaker containing 0.75% Phosphoric Acid.[2]
-
-
Washing (The Critical Step):
-
Wash 1: 10 mins with gentle agitation (removes bulk ATP).
-
Wash 2: 10 mins with fresh acid.
-
Wash 3: 10 mins with fresh acid.
-
Wash 4: 5 mins in Acetone (removes water, speeds drying).
-
-
Quantification: Air dry papers, place in vials with scintillation fluid, and count.
Data Analysis
Calculate the specific activity using the formula:
Protocol B: Fluorescence Polarization (High-Throughput)
For labs avoiding radioisotopes, FP is the preferred method. It utilizes a fluorescently labeled tracer peptide and a phospho-specific antibody.[3]
Principle: When the antibody binds the phosphorylated Crosstide product, the rotation of the fluorophore slows, increasing polarization (mP).
-
Reaction: Mix Akt, unlabeled Crosstide (10 µM), and ATP (50 µM) in a black 384-well plate. Incubate 60 min.
-
Detection: Add Detection Reagent (EDTA to stop reaction + Phospho-Crosstide Antibody + Fluorescent Tracer).
-
Equilibration: Incubate 1-2 hours at room temperature.
-
Read: Measure FP (Ex/Em depends on fluorophore, typically 485/530 nm).
-
Validation: Calculate Z'-factor. A value > 0.5 indicates a robust assay suitable for screening.
Optimization & Troubleshooting
Determination of Kinetic Constants ( )
To validate your system, determine the
-
ATP
: Fix Crosstide at saturation (30 µM) and titrate ATP (0 - 500 µM). Expected . -
Crosstide
: Fix ATP at saturation (100 µM) and titrate Crosstide (0 - 100 µM). Expected .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Inadequate washing of P81 paper. | Ensure 3x washes with large volumes of 0.75% phosphoric acid. Do not use water. |
| Low Signal | Inactive Enzyme or degraded ATP. | Aliquot Akt to avoid freeze-thaw cycles. Check ATP hydrolysis. |
| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Reduce incubation time or enzyme concentration. |
| Variable Data | P81 paper damage. | Handle papers with forceps; do not fold or abrade the surface. |
References
-
Cross, D.A., et al. (1995).[2] Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature, 378(6559), 785-789. Link
-
Alessi, D.R., et al. (1996).[2] Mechanism of activation of protein kinase B by insulin and IGF-1. EMBO Journal, 15(23), 6541-6551. Link
-
Cohen, P., et al. (1997). Protein kinase B (Akt) and the regulation of metabolism. Biochemical Society Transactions, 27. Link
-
Hastie, C.J., et al. (2006). Protocol for the phosphorylation of proteins/peptides by kinases. Nature Protocols, 1, 968–971. Link
Sources
Application Notes and Protocols: Leveraging Crosstide for Alzheimer's Disease Research
A Guide for Senior Application Scientists
Introduction: Crosstide as a Strategic Tool in Neurodegeneration Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[1][2] Protein kinases, as key regulators of cellular signaling, play a pivotal role in the pathogenesis of AD. Consequently, the study of kinase activity is central to understanding disease mechanisms and developing novel therapeutics.
Crosstide, a synthetic peptide with the sequence H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH, is a versatile and robust tool for researchers in this field.[3][4] Derived from the phosphorylation site of Glycogen Synthase Kinase-3β (GSK-3β), Crosstide is an efficient substrate for a number of key kinases implicated in AD, most notably Akt (Protein Kinase B).[3][5][6] This document provides a comprehensive guide to the application of Crosstide in Alzheimer's disease research, detailing the underlying signaling pathways, providing step-by-step experimental protocols, and offering insights into its use for drug discovery.
The Scientific Imperative: Targeting Key Kinase Pathways in Alzheimer's Disease with Crosstide
While Crosstide is derived from GSK-3β, it is crucial to understand that it is primarily a substrate for kinases that regulate GSK-3β, such as Akt. This makes Crosstide an excellent tool for probing the upstream signaling events that lead to the dysregulation of GSK-3β and other pathways central to AD pathology.
The Akt/GSK-3β Signaling Axis: A Central Player in Neuronal Fate
The Akt pathway is a critical signaling cascade that promotes cell survival and growth. In the context of AD, a healthy Akt signaling pathway is neuroprotective. Akt phosphorylates and inactivates GSK-3β, a kinase that, when hyperactive, contributes significantly to AD pathology by:
-
Hyperphosphorylating Tau: GSK-3β is one of the primary kinases responsible for the pathological phosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[1][2]
-
Promoting Amyloid-β Production: Overactive GSK-3β can enhance the amyloidogenic processing of the amyloid precursor protein (APP), leading to increased production of toxic Aβ peptides.[7][8]
By using Crosstide to measure Akt activity, researchers can investigate how this neuroprotective pathway is compromised in AD and screen for compounds that can restore its function.
Crosstalk with AMPK Signaling
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[9] While Crosstide is not a direct substrate for AMPK, the AMPK and Akt pathways are intricately linked, often acting in a reciprocal manner to control cellular metabolism and survival. In AD, metabolic dysfunction is a key pathological feature, and AMPK signaling is often dysregulated.[10][11] Therefore, Crosstide-based Akt assays can be used in conjunction with AMPK activity measurements to gain a more comprehensive understanding of the interplay between these two critical pathways in the context of neurodegeneration.
Experimental Protocols: Measuring Kinase Activity with Crosstide
The phosphorylation of Crosstide by kinases such as Akt can be quantified using various methods. Below are two common protocols: a traditional radioactive assay and a non-radioactive, high-throughput compatible fluorescence polarization assay.
Protocol 1: In Vitro Radioactive Kinase Assay
This method relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the Crosstide peptide by the kinase of interest.
Principle: The radiolabeled Crosstide is separated from the unreacted [γ-³²P]ATP using a phosphocellulose paper that binds the peptide. The amount of radioactivity incorporated into the peptide is then quantified using a scintillation counter and is directly proportional to the kinase activity.
Materials:
-
Purified active kinase (e.g., Akt1)
-
Crosstide peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Magnesium/ATP cocktail (e.g., 75 mM MgCl₂, 500 µM ATP in kinase buffer)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and cocktail
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. The final volume is typically 25-50 µL.
-
Kinase reaction buffer
-
Purified kinase
-
Crosstide (final concentration typically 20-50 µM)
-
Inhibitor or vehicle control
-
-
Initiate the Reaction: Add the Magnesium/ATP cocktail containing [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Spot 25 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash with acetone for 5 minutes.[12]
-
-
Quantification:
-
Air dry the P81 papers.
-
Place each paper in a scintillation vial with 5 mL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This non-radioactive method is well-suited for high-throughput screening (HTS).
Principle: The assay measures the change in polarization of fluorescently labeled Crosstide upon phosphorylation. A fluorescently labeled Crosstide peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a specific antibody binds to the phosphorylated Crosstide, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. The assay is typically run in a competitive format where the amount of phosphorylated Crosstide generated by the kinase competes with the fluorescently labeled phosphopeptide tracer for binding to the antibody.
Materials:
-
Purified active kinase (e.g., Akt1)
-
Crosstide peptide
-
ATP
-
Kinase reaction buffer
-
Fluorescently labeled phosphocrosstide tracer
-
Phospho-specific antibody
-
FP dilution buffer
-
384-well black plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, Crosstide, and the test compound (inhibitor).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Stop the Reaction: Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase activity.
-
Detection:
-
Add the detection mix containing the fluorescent phosphocrosstide tracer and the phospho-specific antibody.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates a higher concentration of phosphorylated Crosstide, and thus higher kinase activity.
Data Presentation and Interpretation
For robust and reproducible results, it is essential to perform appropriate controls and present the data clearly.
Key Experimental Controls:
-
No Kinase Control: To determine the background signal.
-
No Substrate Control: To ensure the signal is dependent on Crosstide phosphorylation.
-
Positive Control Inhibitor: To validate the assay's ability to detect inhibition.
Data Summary Table:
| Parameter | Crosstide |
| Peptide Sequence | H-GRPRTSSFAEG-OH[3][4] |
| Molecular Weight | 1164.22 g/mol [3] |
| Primary Kinases | Akt/PKB, MAPKAP kinase-1, p70S6K[3][13] |
| Typical Assay Concentration | 20-50 µM |
| Purity (HPLC) | >95%[3] |
| Storage | Lyophilized at -20°C[4] |
Conclusion and Future Perspectives
Crosstide is a powerful and versatile tool for dissecting the complex signaling networks that are dysregulated in Alzheimer's disease. Its utility as a substrate for key kinases like Akt allows researchers to quantify enzyme activity, screen for novel inhibitors, and ultimately gain deeper insights into the molecular mechanisms driving neurodegeneration. As the field moves towards targeted therapies for AD, robust and reproducible assays using tools like Crosstide will be indispensable for the development of the next generation of neuroprotective drugs.
References
- NovoPro Bioscience Inc. (n.d.). Crosstide peptide.
- MedChemExpress. (n.d.). Crosstide | Akt Substrate.
- Al-Ali, H., Lee, D. H., & Klimstra, D. S. (2013). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. ACS Chemical Biology, 8(7), 1479–1486.
- Targetmol. (n.d.). Crosstide.
- Merck Millipore. (n.d.). Crosstide KK | 12-555.
- Merck Millipore. (n.d.). Crosstide.
- SinoBiological. (n.d.). Peptide Substrates: Crosstide.
- Al-Ali, H., Lee, D. H., & Klimstra, D. S. (2013). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity.
- Joshi, A. U., & Mochly-Rosen, D. (2018). The Bewildering Effect of AMPK Activators in Alzheimer's Disease: Review of the Current Evidence. Journal of Alzheimer's Disease, 64(s1), S359–S369.
- Thermo Fisher Scientific. (n.d.). SER/THR KINASE ASSAY KIT, CROSSTIDE, RED OR GREEN PROTOCOL*.
- Ma, T., Li, J., & Chen, J. (2014). Inhibition of AMP-Activated Protein Kinase Signaling Alleviates Impairments in Hippocampal Synaptic Plasticity Induced by Amyloid β. Journal of Neuroscience, 34(36), 12230–12238.
- Frontiers. (n.d.). Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease. Frontiers in Neuroscience.
- Wang, R., & Reddy, P. H. (2017). Therapeutic Potential of AMP-Activated Protein Kinase in Alzheimer's Disease. Journal of Alzheimer's Disease, 55(3), 875–888.
- VJDementia. (2018). AMPK: a role in type 2 diabetes, cancer and Alzheimer's disease?
- Lauretti, E., D'Alessio, A. C., & Praticò, D. (2017). GSK-3β, a pivotal kinase in Alzheimer disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(5), 1183–1190.
- MDPI. (2021). The Positive Side of the Alzheimer's Disease Amyloid Cross-Interactions: The Case of the Aβ 1-42 Peptide with Tau, TTR, CysC, and ApoA1. International Journal of Molecular Sciences, 22(16), 8783.
- Alzheimer's Drug Discovery Foundation. (2021). CaMKK2 Inhibitors.
- PubMed Central. (n.d.). Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology.
- PubMed. (2020). Microtubule affinity-regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration.
- MIT News. (2023). A new peptide may hold potential as an Alzheimer's treatment.
- PubMed Central. (n.d.). Calcium/calmodulin-dependent kinase II and Alzheimer's disease.
- PubMed Central. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease.
- SciTechDaily. (2024). Alzheimer's Breakthrough: New Peptide Treatment Reverses Cognitive Decline.
- Frontiers. (n.d.). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience.
- Frontiers. (n.d.). Loss of calcium/calmodulin-dependent protein kinase kinase 2, transferrin, and transferrin receptor proteins in the temporal cortex of Alzheimer's patients postmortem is associated with abnormal iron homeostasis: implications for patient survival. Frontiers in Aging Neuroscience.
- PubMed. (2017). Microtubule affinity-regulating kinases are potential druggable targets for Alzheimer's disease.
- MDPI. (2020). Calmodulin Binding Proteins and Alzheimer's Disease: Biomarkers, Regulatory Enzymes and Receptors That Are Regulated by Calmodulin. International Journal of Molecular Sciences, 21(19), 7338.
- protocols.io. (2024). In vitro kinase assay.
- PubMed Central. (2017). Molecular interaction between type 2 diabetes and Alzheimer's disease through cross-seeding of protein misfolding.
- SciSpace. (n.d.). The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease.
- ResearchGate. (2017). (PDF) Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?
- PubMed. (1995). Microtubule-associated protein/microtubule affinity-regulating kinase (p110mark). A novel protein kinase that regulates tau-microtubule interactions and dynamic instability by phosphorylation at the Alzheimer-specific site serine 262.
- ResearchGate. (n.d.). Role of GSK-3β in the formation of Aβ deposits. GSK-3β influences the...
- NCBI. (2012). Assay Development for Protein Kinase Enzymes.
- Patsnap Synapse. (2024). What are CAMK2B stimulators and how do they work?
- YouTube. (2026). Alzheimer's NEW Theory: Microtubules, Not Amyloid or Tau! #shorts.
Sources
- 1. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstide peptide [novoprolabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crosstide | CymitQuimica [cymitquimica.com]
- 7. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. The Bewildering Effect of AMPK Activators in Alzheimer's Disease: Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease [frontiersin.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crosstide Concentration in Kinase Reactions
Topic: Optimization and Troubleshooting of Crosstide Substrate for Akt, SGK, and p70S6K Assays Audience: Senior Researchers, Assay Developers, and Drug Discovery Scientists Version: 2.0 (Current as of 2026)
Core Directive: The Science of Crosstide
What is Crosstide?
Crosstide is a synthetic 11-amino acid peptide substrate (Sequence: GRPRTSSFAEG ) derived from the N-terminus of Glycogen Synthase Kinase-3
While primarily designed for Akt (PKB
Why Optimization Matters
Using an arbitrary concentration of Crosstide often leads to two failures:
-
Sub-optimal Signal: Operating below
reduces assay sensitivity and dynamic range. -
Kinetic Artifacts: Operating too far above
can mask the effects of competitive inhibitors (if screening drugs) or waste expensive reagents.
Optimization Guide: Determining the "Sweet Spot"
Q: What is the optimal concentration of Crosstide for my Akt assay?
A: For maximal signal intensity (Vmax conditions), the industry standard is 30 µM . However, for kinetic studies or inhibitor screening (IC50), you must determine the
Recommendation:
-
For Screening (High Signal): Use 30 µM (approx.
). -
For Kinetic Profiling: Use ~3-5 µM (near
) to ensure sensitivity to ATP-competitive and peptide-competitive inhibitors.
Protocol: Step-by-Step Determination
To determine the precise
Prerequisites:
-
Active Kinase (e.g., Recombinant Akt1).[3]
-
Crosstide Peptide (Stock 1-2 mM in water).
-
ATP (Fixed at saturating level, e.g., 100 µM, or near its
).
Workflow:
-
Preparation: Prepare a 2-fold serial dilution of Crosstide in Assay Buffer. Range: 0 µM to 100 µM (8 points).
-
Reaction: Initiate reaction with Kinase. Ensure linear initial velocity (typically <10% substrate conversion).
-
Detection: Terminate at a fixed time point (e.g., 10-20 min).
-
Analysis: Plot Velocity (
) vs. Substrate Concentration ( ). Fit to the Michaelis-Menten equation:
Visualizing the Workflow
The following diagram illustrates the logical flow for optimizing the substrate concentration.
Caption: Workflow for experimentally determining the optimal Crosstide concentration (
Signaling Pathway Context
Understanding where Crosstide fits into the biological pathway ensures you are interpreting your data correctly. Crosstide mimics GSK-3
Caption: The PI3K/Akt signaling cascade showing the biological origin of the Crosstide sequence (GSK-3
Troubleshooting & FAQs
Q: My assay background is extremely high. What is happening?
A: High background in Crosstide assays usually stems from two sources:
-
Impure Peptide: If using radiometric P81 assays, non-specific binding of free ATP or impurities to the phosphocellulose paper can occur. Ensure your Crosstide purity is >95% by HPLC.
-
Excessive Enzyme: Using too much Akt can lead to non-specific phosphorylation of contaminants. Titrate your enzyme to ensure linearity.
Q: I see variability between replicates. Is it solubility?
A: Crosstide (GRPRTSSFAEG) has a net positive charge (+1) and is generally soluble in water. However, "flocking" or aggregation can occur after repeated freeze-thaw cycles.
-
Solution: Aliquot stock solutions (1-2 mM) and store at -20°C or -80°C. Do not refreeze.
-
Solvent: Dissolve in sterile distilled water. If difficult, a small amount of 0.1% acetic acid or ammonia (depending on net charge calculation) can help, but water is standard for this sequence.
Q: Can I use Crosstide for p70S6K or SGK?
A: Yes.
-
p70S6K: Crosstide is an excellent substrate. The
is similar to Akt. -
SGK: SGK1, SGK2, and SGK3 also phosphorylate Crosstide efficiently.
-
Note: If you are using crude lysates, you cannot distinguish between Akt, SGK, and p70S6K activity using Crosstide alone. You must use specific inhibitors or immunoprecipitate the kinase of interest first.
Summary Data Tables
Table 1: Typical Kinetic Parameters
| Enzyme | Substrate | Typical | Recommended [S] | Reference |
| Akt1/2/3 | Crosstide | 2 - 10 µM | 30 µM | [1, 2] |
| SGK1 | Crosstide | ~5 - 15 µM | 30 µM | [3] |
| p70S6K | Crosstide | ~5 - 10 µM | 30 µM | [1] |
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Signal | Substrate < | Increase Crosstide to 30 µM. |
| ATP < | Ensure ATP is 50-100 µM (unless doing kinetic study). | |
| Inactive Kinase | Verify kinase activity with a known control (e.g., Blot). | |
| High Background | Non-specific binding | Wash P81 paper more rigorously (if radiometric). |
| Phosphatase activity | Add phosphatase inhibitors (Vanadate, NaF) to buffer. | |
| Non-Linearity | Substrate Depletion | Reduce reaction time or enzyme concentration. |
| Product Inhibition | Reduce conversion to <10% of total substrate. |
References
-
Cross, D.A., et al. (1995).[4] Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature.
-
Merck Millipore. (n.d.). Akt/PKB Kinase Assay Protocol (Crosstide). Merck Millipore Technical Data.
-
Kobayashi, T., & Cohen, P. (1999). Activation of serum- and glucocorticoid-regulated protein kinase by agonists that activate phosphatidylinositide 3-kinase is mediated by 3-phosphoinositide-dependent protein kinase-1 (PDK1). Biochemical Journal.
-
AnaSpec. (n.d.). Crosstide Peptide Technical Sheet. AnaSpec Product Guide.
Sources
Technical Support Center: A Guide to Trifluoroacetate (TFA) Removal from Synthetic Peptides
Welcome to the Technical Support Center for Peptide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetate (TFA) from synthetic peptides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis purification step.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide a TFA salt in the first place?
Synthetic peptides are typically produced via Solid-Phase Peptide Synthesis (SPPS). The final step of this process involves cleaving the newly synthesized peptide from the solid resin support. Trifluoroacetic acid (TFA) is the most common and effective reagent for this cleavage.[1][2] Additionally, TFA is widely used as an ion-pairing agent during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[3][4] It excels at solubilizing peptides and providing sharp, well-resolved peaks during chromatography.[3] As a result, the final lyophilized product is a peptide-TFA salt, where the negatively charged TFA counterion is ionically bound to positively charged sites on the peptide, such as the N-terminal amine and the side chains of basic residues like Lysine, Arginine, and Histidine.[2]
Q2: Why is it necessary to remove TFA from my synthetic peptide?
While essential for synthesis and purification, residual TFA can be detrimental to downstream applications for several key reasons:
-
Biological Incompatibility : TFA is a strong acid and can be toxic to cells, even at low concentrations.[5][6] This can lead to artifacts in cell-based assays, such as inhibiting cell proliferation or causing unexpected cell death, compromising the reliability of your results.[7]
-
Alteration of Peptide Structure & Function : The presence of the TFA counterion can alter a peptide's secondary structure, conformation, and solubility, potentially impacting its biological activity.[8]
-
Assay Interference : The acidity of TFA can alter the pH of your experimental buffer, which can affect enzyme kinetics or protein stability.[7] Furthermore, TFA has a strong absorbance band in infrared spectroscopy that can overlap with the peptide's amide I band, complicating structural analysis.[7]
-
In Vivo Applications : For any peptides intended for preclinical or clinical studies, the removal of the toxic TFA is mandatory.[5][6] More biocompatible salts, such as acetate or hydrochloride, are required.[5]
For sensitive biological assays, reducing the TFA content to less than 1% is often necessary.
Q3: How do I choose the best TFA removal method for my peptide?
The optimal method depends on several factors: the physicochemical properties of your peptide (e.g., solubility, charge, acid/base sensitivity), the required final purity, the scale of your experiment, and the desired final counterion. The following decision tree can guide your selection.
Caption: Decision tree for selecting a TFA removal method.
Detailed Protocols & Troubleshooting Guides
This section provides step-by-step methodologies for the three most common and effective TFA removal techniques.
Method 1: Salt Exchange with HCl & Lyophilization
This is the most widely adopted method due to its simplicity and effectiveness for converting peptides to the hydrochloride (HCl) salt form.[4] The principle is based on mass action: by dissolving the peptide in a solution with a large excess of chloride ions (from HCl) and then removing the solvent via lyophilization, the volatile trifluoroacetic acid is removed, leaving the peptide-HCl salt behind.
Experimental Protocol
-
Dissolution : Dissolve the peptide-TFA salt in distilled, deionized water at a concentration of approximately 1 mg/mL.[8][9] If solubility is an issue, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used as the initial solvent.[8][9]
-
Acidification : Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][9] A concentration of 10 mM HCl has been identified as optimal for complete exchange.[4]
-
Incubation : Allow the solution to stand at room temperature for at least 1 minute to ensure complete ionic association.[8][10]
-
Freezing : Flash-freeze the solution. For best results (a fluffy, easily lyophilized powder), use liquid nitrogen.[8][10] Freezing at -80°C is also acceptable.[10]
-
Lyophilization : Lyophilize the frozen sample overnight or until all solvent is removed.[8][10]
-
Repeat : To ensure complete removal of TFA, repeat steps 1-5 at least two more times (for a total of three cycles).[8][9][10]
Troubleshooting Guide: HCl Exchange
-
Q: I performed three cycles, but my assay suggests TFA is still present. What went wrong?
-
A: Incomplete exchange is often due to insufficient HCl. Ensure your final HCl concentration is genuinely in the 2-10 mM range.[8][9] Concentrations below 2 mM may be inadequate.[8][9] For peptides with a high number of basic residues, the TFA binding can be particularly strong, and an additional one or two cycles may be necessary.[11]
-
-
Q: My peptide precipitated when I added the HCl solution. How can I fix this?
-
Q: My peptide yield is very low after the procedure.
-
A: Peptide loss during this procedure is primarily mechanical. Ensure you are using appropriate labware (e.g., glass lyophilization flasks) to minimize surface adhesion. When re-dissolving the lyophilized powder between cycles, be meticulous in rinsing the vessel to solubilize all material before the next freezing step. Some peptide loss (up to 20-30%) can be expected during salt conversion procedures.[5][8]
-
Method 2: Anion-Exchange Chromatography (IEX)
This method is ideal for peptides that are sensitive to the low pH of the HCl exchange method or when a specific counterion, like acetate, is desired.[11] The principle involves using a positively charged resin (anion exchanger) that binds the negatively charged TFA, allowing the positively charged peptide to pass through or be eluted under different conditions.
Experimental Protocol (for TFA-to-Acetate Exchange)
-
Resin Selection & Preparation : Select a strong anion-exchange resin. Prepare a small column with a 10- to 50-fold excess of anion-binding sites relative to the amount of TFA in your peptide sample.[12]
-
Column Equilibration : Activate and equilibrate the column by eluting it with a 1 M solution of sodium acetate.[11][12]
-
Washing : Wash the column thoroughly with several column volumes of distilled, deionized water to remove all excess sodium acetate.[11][12]
-
Sample Loading : Dissolve the peptide-TFA salt in distilled water and apply it slowly to the top of the prepared column.[11][12]
-
Elution & Collection : Elute the column with distilled water.[12] The peptide, now associated with acetate ions, will elute from the column. The TFA anions will remain bound to the resin. Collect the fractions containing your peptide.
-
Lyophilization : Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[12]
Caption: Workflow for TFA/Acetate exchange via ion-exchange.
Troubleshooting Guide: IEX
-
Q: My peptide recovery is poor. Did it stick to the column?
-
A: While less common with anion exchangers, some non-specific binding can occur. Ensure the pH of your loading solution is appropriate to maintain a net positive charge on your peptide. If your peptide has an isoelectric point (pI) near neutral, it might require a slightly acidic loading buffer (e.g., water with 0.1% acetic acid) to ensure it remains protonated and repelled by the positive resin.
-
-
Q: I'm still detecting TFA in my final product.
-
A: This indicates that the binding capacity of your column was exceeded. Ensure you are using at least a 10-fold excess of resin binding sites to the molar amount of TFA.[12] Also, ensure the column was properly equilibrated with the acetate solution to fully displace any other ions.
-
Method 3: RP-HPLC with a TFA-Free Mobile Phase
This technique uses the same instrumentation as peptide purification but modifies the mobile phase to perform the counterion exchange on the column. It is highly effective but can result in some sample dilution.
Principle of Operation
The peptide-TFA salt is injected onto an RP-HPLC column. The column is first equilibrated with a mobile phase containing a biocompatible acid, such as acetic acid or formic acid, instead of TFA.[13] While the peptide is retained on the stationary phase, the mobile phase continuously flows over it, creating a massive excess of the new counterion (e.g., acetate). This drives the exchange. The original TFA counterion has little to no retention and washes through the column, while the peptide is later eluted with the new counterion.[13]
Experimental Protocol
-
Prepare Mobile Phases :
-
Buffer A : 0.1% Acetic Acid (or Formic Acid) in water.
-
Buffer B : 0.1% Acetic Acid (or Formic Acid) in acetonitrile.
-
-
Column Equilibration : Use the same C18 column that was used for the initial purification. Equilibrate the column thoroughly with Buffer A for at least 10-15 column volumes.
-
Sample Injection : Dissolve the purified peptide-TFA salt in a small volume of Buffer A and inject it onto the equilibrated column.
-
Elution : Run a standard acetonitrile gradient (e.g., 0-60% Buffer B over 30 minutes) to elute the peptide.[5]
-
Collection and Lyophilization : Collect the fraction(s) containing the peptide peak and lyophilize to obtain the peptide as an acetate or formate salt.
Troubleshooting Guide: RP-HPLC Exchange
-
Q: The peak shape is much broader than with TFA. Is this normal?
-
A: Yes, this is expected. TFA is an excellent ion-pairing agent that contributes to sharp peaks.[3][13] Acetic and formic acids are weaker and may result in broader peaks. Since the peptide is already pure, the primary goal is exchange, not high-resolution separation, so some loss in peak sharpness is acceptable.[13]
-
-
Q: Can I use HCl in the mobile phase?
-
A: While technically possible, using HCl in an HPLC system is generally discouraged as chloride ions are highly corrosive to stainless steel components. Acetic acid and formic acid are much more compatible with standard HPLC hardware.
-
Method Comparison Summary
| Feature | HCl Exchange & Lyophilization | Anion-Exchange Chromatography (IEX) | RP-HPLC with TFA-Free Mobile Phase |
| Principle | Mass action with a volatile acid | Ion exchange on a solid support resin | On-column exchange during chromatography |
| Final Counterion | Chloride (HCl) | Acetate, Chloride, or others | Acetate, Formate |
| Pros | Simple, inexpensive, high throughput | Mild conditions (good for sensitive peptides), specific ion choice | High purity, removes unbound impurities |
| Cons | Harsh acidic conditions, may not be suitable for all peptides | More complex setup, potential for non-specific binding | Dilutes the sample, requires HPLC system, peak shape may degrade |
| Typical Peptide Loss | 10-30%[5][8] | >5% (can be higher)[14] | 10-20% (highly variable)[14] |
| Best For | Routine conversion to a biocompatible HCl salt for most peptides. | Acid-sensitive peptides or when a specific counterion like acetate is essential. | Peptides that require the absolute highest purity and when an HPLC is readily available. |
References
-
TFA Removal From Peptides. Omizzur. [Link]
-
Removing Trifluoroacetic Acid (TFA) From Peptides. Scribd. [Link]
-
How to remove peptide TFA salt? LifeTein®. [Link]
-
How to remove TFA from synthetic peptides using HCl? LifeTein. [Link]
-
Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. [Link]
-
how to remove residual TFA from peptides after HPLC. Chromatography Forum. [Link]
-
(PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. National Center for Biotechnology Information. [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]
-
TFA removal service. SB-PEPTIDE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. peptide.com [peptide.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omizzur.com [omizzur.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Managing Trifluoroacetate (TFA) Interference in Cellular Assays
Executive Summary: The "Hidden Variable" in Peptide Research
For researchers utilizing synthetic peptides, Trifluoroacetate (TFA) is a ubiquitous but often overlooked contaminant. While TFA is an essential ion-pairing reagent for Reverse-Phase HPLC (RP-HPLC) purification—ensuring sharp peaks and high solubility—it persists as a counter-ion in the final lyophilized product.
A "98% pure" peptide by HPLC area-under-the-curve may actually contain 10–40% TFA by weight . In cellular assays, this residual TFA is not inert. It acts as a chaotropic agent, a strong acid, and a direct cytotoxin, potentially skewing potency data (IC50/EC50) and causing false-positive toxicity signals.
This guide provides the diagnostic frameworks to detect TFA interference and the protocols to eliminate it.
Troubleshooting Center: Diagnosing TFA Interference
Scenario A: "My peptide is cytotoxic to cells that should be unaffected."
Symptom: Unexpected cell death, particularly in osteoblasts, chondrocytes, or immune cells, even with "scrambled" or inert control peptides.
Root Cause: TFA ion toxicity.[1][2][3]
Mechanism: TFA anions (
-
Calculate the molar concentration of TFA in your assay well.
-
Formula:
(assuming 1:1 stoichiometry per basic residue). -
If
, the cytotoxicity is likely an artifact of the counter-ion.
Scenario B: "My dose-response curve is shifting between batches."
Symptom: Inconsistent IC50/EC50 values between different synthesis lots of the same peptide. Root Cause: Incorrect peptide mass calculation (The "Net Peptide Content" Error). Mechanism: Synthetic peptides are salts, not free bases. A vial containing 1 mg of "solid" may only contain 0.7 mg of active peptide and 0.3 mg of TFA/water. If you weigh the solid without correcting for Net Peptide Content (NPC) , your molar concentration will be lower than calculated, shifting your potency curve to the right. Corrective Action: Always request the Amino Acid Analysis (AAA) or elemental analysis from your vendor to determine the exact NPC (usually 60–80%) and adjust weighing accordingly.
Scenario C: "The culture media turns yellow immediately upon peptide addition."
Symptom: Phenol red indicator shifts to yellow (acidic) in high-concentration peptide stock solutions.
Root Cause: Overwhelming the buffer capacity.
Mechanism: TFA is a strong acid (
Visualizing the Mechanism of Interference
The following diagram illustrates how TFA persists from synthesis to assay and the specific pathways through which it disrupts cellular data.
Caption: Figure 1: The "TFA Trap"—how purification residuals translate into assay artifacts via pH shifts, direct toxicity, and membrane interaction.
Technical Comparison: Counter-Ion Selection
When ordering or processing peptides, selecting the correct counter-ion is critical for assay success.[2]
| Feature | Trifluoroacetate (TFA) | Hydrochloride (HCl) | Acetate (AcOH) |
| Source | Standard RP-HPLC purification | Post-synthesis salt exchange | Post-synthesis salt exchange |
| Acidity (pKa) | Strong Acid (~0.[5]23) | Strong Acid (~ -7.[5]0) | Weak Acid (~4.76) |
| Cytotoxicity | High (Cell type dependent) | Low (Physiological Cl- ion) | Low (Metabolizable) |
| Solubility | Excellent (Hydrophobic peptides) | Good (Hydrophilic peptides) | Variable (May aggregate) |
| Cost | Low (Default) | Medium (+20-30%) | Medium (+20-30%) |
| Best Use Case | Initial screening, HPLC analysis | In vitro assays , Ion channel studies | In vivo studies , Clinical candidates |
Protocols: TFA Removal and Salt Exchange[1][2][5][6]
If you possess a TFA-salt peptide and need to clean it for sensitive assays, use one of the following methods.
Method A: The HCl "Double-Lyophilization" (For Robust Peptides)
Best for: Converting TFA salts to HCl salts. Note: Avoid for acid-sensitive peptides.
-
Dissolve: Dissolve the peptide in 100 mM HCl (dilute hydrochloric acid) at a concentration of 1 mg/mL.
-
Why: The vast excess of Cl⁻ ions (
vs peptide) displaces the TFA⁻ ions.
-
-
Incubate: Allow to stand at room temperature for 1–5 minutes .
-
Freeze & Dry: Freeze the solution in liquid nitrogen and lyophilize (freeze-dry) overnight.
-
Repeat: Redissolve the lyophilized powder in 100 mM HCl and repeat the process 2–3 times to ensure >95% exchange [2].
-
Final Wash: Perform a final lyophilization from deionized water to remove excess free HCl.
Method B: Resin-Based Exchange (For Acid-Sensitive Peptides)
Best for: Converting to Acetate salts without exposing the peptide to strong acids.
-
Prepare Resin: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the Acetate form.
-
Wash: Rinse the column with 1M Sodium Acetate, then thoroughly with distilled water to remove excess salt.[7]
-
-
Load: Dissolve peptide in distilled water and load onto the column.
-
Elute: Elute with distilled water.
-
Lyophilize: Freeze-dry the eluate to obtain the peptide-acetate salt.
Decision Logic: Which Salt Do You Need?
Use this logic flow to determine if you need to perform a salt exchange before starting your experiment.
Caption: Figure 2: Strategic decision tree for selecting peptide counter-ions based on assay type and cellular sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I just neutralize the TFA with NaOH in the media?
A: You can neutralize the pH (acidity), but you cannot remove the TFA ion this way. The trifluoroacetate anion (
Q: How do I know if my peptide vendor removed the TFA? A: Do not assume. Most standard synthesis packages deliver TFA salts by default. You must explicitly request "TFA Removal" or "Salt Exchange to HCl/Acetate." Check the Certificate of Analysis (CoA) for "Counter-ion content" or "Fluorine content."
Q: Does TFA interfere with spectrophotometric assays? A: Yes. TFA absorbs strongly in the infrared (IR) region (approx 1670 cm⁻¹) and can interfere with FTIR structural studies. It also has significant absorbance below 220 nm, which can interfere with Circular Dichroism (CD) spectroscopy [3].
Q: Why is Acetate not the default if it's safer? A: Acetate salts are more difficult to purify. TFA acts as a "sharpener" in HPLC, producing tight peaks. Acetate buffers often result in broader peaks, making it harder to separate the target peptide from impurities with similar hydrophobicity. Consequently, Acetate exchange is an additional, costly step.
References
-
Cornish, J., et al. (1999).[3] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism.
-
Sikora, K., et al. (2018).[7] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[1][2][5][10] International Journal of Peptide Research and Therapeutics.
-
Gaussier, H., et al. (2002).[3] Influence of the counter-ion on the secondary structure of a peptide. Journal of Peptide Science.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Technical Support Center: Crosstide Peptide Integrity & Assay Optimization
Topic: Crosstide Peptide Stability, Storage, and Assay Troubleshooting Document ID: TS-PEP-AKT-001 Version: 2.4 (Current) Audience: Senior Researchers, Assay Developers, QC Scientists
Product Intelligence & Chemical Logic
Crosstide is a synthetic peptide derived from the Glycogen Synthase Kinase-3 (GSK-3) sequence.[1][2][3] It serves as a highly specific substrate for the serine/threonine kinase Akt (Protein Kinase B) and SGK (Serum and Glucocorticoid-regulated Kinase) .
To troubleshoot effectively, you must understand the chemical constraints of the molecule.
| Feature | Specification | Technical Implication |
| Sequence | H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH | 11-mer .[1] Short length reduces secondary structure stability, making it prone to proteolytic cleavage if unprotected. |
| One-Letter Code | GRPRTSSFAEG | Contains 2 Arginines (R) and 1 Glutamic Acid (E) . |
| Net Charge (pH 7) | Positive (+1 to +2 range) | The Arginine residues make this peptide hydrophilic and generally soluble in water. |
| Hygroscopicity | High | Critical: Arginine residues are "water magnets." Lyophilized powder will absorb atmospheric moisture rapidly, leading to hydrolysis. |
| Target Residue | Serine (S) | The phosphorylation site (Ser-21 in GSK-3α).[4] Damage to this residue nullifies the assay. |
Core Directive: Storage & Handling Lifecycle
The #1 cause of assay failure is improper initial handling. The following workflow ensures peptide integrity from arrival to the bench.
Protocol A: Reconstitution & Aliquoting
Standard: Do not store the peptide in solution for long periods unless absolutely necessary.
-
Equilibration (Crucial): Upon removing the vial from -20°C/-80°C, allow it to warm to room temperature (RT) for 20–30 minutes inside a desiccator before opening.
-
Centrifugation: Spin down the vial (10,000 x g for 1 min) to ensure the lyophilized "cake" is at the bottom.
-
Solvent Selection:
-
Dissolution: Add solvent.[8][10] Vortex gently. If particles persist, sonicate briefly (3 x 10 seconds on ice).
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL).
-
Why? See "Freeze-Thaw Physics" below.
-
Visual Workflow: The Peptide Lifecycle
Figure 1: Decision logic for Crosstide handling to prevent degradation.
Caption: Workflow emphasizing the critical equilibration step to prevent moisture ingress and the "One-Way" path of aliquots.
Assay Optimization: The Akt/Crosstide System
When using Crosstide in a kinase assay (e.g., Radiometric, ADP-Glo™, or Fluorescence Polarization), the stability of the reaction components is as vital as the peptide itself.
The Mechanism
Akt transfers the
Visual Pathway: Assay Logic
Figure 2: Critical checkpoints in the Akt-Crosstide reaction pathway.
Caption: The stoichiometric interaction required for signal generation. Note Mg2+ dependency.
Troubleshooting Guide
Symptom 1: Low or No Kinase Activity (Signal Loss)
| Potential Root Cause | Diagnostic Check | Corrective Action |
| Peptide Hydrolysis | Check HPLC profile of peptide stock. Look for "clipped" peaks. | Replace Stock. Ensure new stock is stored desiccated. Hydrolysis is irreversible. |
| Freeze-Thaw Damage | Did you re-freeze the aliquot? | Discard. Ice crystal formation shears peptide bonds and causes aggregation.[5] Use fresh aliquots only. |
| Oxidation | While Crosstide lacks Cys/Met, the Phenylalanine (Phe) can be sensitive over long periods. | Degas Buffers. Use oxygen-free water for reconstitution if storing >2 weeks in solution. |
| Enzyme Inactivity | Run a positive control (e.g., known active Akt batch). | Check Mg²⁺. Kinases require Magnesium. Ensure 10mM MgCl₂ is in the buffer. |
Symptom 2: High Background Signal
| Potential Root Cause | Technical Insight | Corrective Action |
| Non-Specific Binding | Crosstide (Positively charged) may bind to plasticware. | Add Carrier Protein. Use BSA (0.1%) or Triton X-100 (0.01%) in the assay buffer to block surfaces. |
| ATP Degradation | Old ATP hydrolyzes to ADP spontaneously, triggering false positives in ADP-detection assays. | Fresh ATP. Use Ultra-Pure ATP and store aliquots at -20°C. |
Frequently Asked Questions (FAQ)
Q: Can I store Crosstide at 4°C? A: Only in lyophilized form for short durations (< 1 week). In solution, never . Proteases (even trace contaminants) are active at 4°C. Always freeze at -20°C or -80°C.
Q: My Crosstide solution is cloudy after reconstitution. What happened? A: This indicates aggregation or precipitation.
-
Check pH: Is your buffer near the isoelectric point (pI)? Crosstide is basic; ensure pH is neutral (7.0–7.5).
-
Salts: High salt concentrations can "salt out" peptides. Reduce ionic strength.
-
Fix: Try gentle warming (30°C) or brief sonication. If it remains cloudy, spin it down; if a pellet forms, the peptide has crashed out and the concentration is unreliable.
Q: Why do you recommend "Oxygen-Free" water? Crosstide has no Cysteine. A: While Crosstide lacks Cysteine (the most oxidation-prone residue), dissolved oxygen can promote radical formation that attacks the peptide backbone or the Phenylalanine ring over long storage periods. It is a "Best Practice" for assay consistency, though not strictly an emergency requirement like it is for Cys-peptides.
Q: Can I use DMSO to solubilize Crosstide? A: Yes, Crosstide tolerates DMSO well. However, high DMSO concentrations (>1-2%) can inhibit Akt kinase activity. If you use DMSO for a master stock (e.g., 10 mg/mL), ensure the final assay concentration of DMSO is < 1%.
References & Authoritative Sources
-
Abcam. Crosstide (biotinylated), Akt peptide substrate (ab120965) Datasheet.
-
Promega. ADP-Glo™ Kinase Assay Technical Manual (Akt/PKB Protocols).
-
Merck (Millipore). Crosstide, Synthetic Peptide - Datasheet.
-
Bachem. Handling and Storage of Peptides: Technical Guide.
-
Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for AKT1.
Sources
- 1. Crosstide peptide [novoprolabs.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Crosstide [GRPRTSSFAEG] - 5 mg [anaspec.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. honestpeptide.com [honestpeptide.com]
- 6. jpt.com [jpt.com]
- 7. biocat.com [biocat.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Crosstide-Based Kinase Assays
Topic: High Background & Signal-to-Noise Optimization in Crosstide Assays Target Enzyme Systems: Akt (PKB), SGK, p70S6K, MAPKAP-K1 Document ID: TS-KIN-XT-001
Technical Profile: Know Your Substrate
To troubleshoot high background, you must first understand the physicochemical nature of the Crosstide peptide. Its sequence is not merely a string of amino acids; it is a highly charged electrostatic tool.
| Feature | Specification | Impact on Assay Background |
| Sequence | GRPRTSSFAEG | The N-terminal Arginine cluster is critical. |
| Origin | GSK-3 | Mimics the natural phosphorylation site of GSK-3. |
| Isoelectric Point (pI) | ~12.0 (Highly Basic) | Root Cause of Background: At neutral pH, this peptide is positively charged. It binds aggressively to negatively charged surfaces (glass, plastic, phosphocellulose). |
| Net Charge (pH 7.0) | +2 to +3 | Essential for P81 filter binding; detrimental for non-specific binding in plate-based assays. |
Troubleshooting Guide: Radiometric (P81 Filter Binding)
The Gold Standard for Crosstide, but prone to "High No-Enzyme Control" signals.
The Mechanism of Background
In P81 assays, we rely on Electrostatic Filtration . The P81 paper is anionic (negative). The Crosstide is cationic (positive). ATP is anionic (negative). The Goal: Bind the Peptide (+), Wash away the ATP (-).[1][2] The Failure Mode: If the wash buffer pH rises, ATP can form salt bridges or get trapped in the cellulose matrix, creating high radioactive background.
Caption: Electrostatic interactions in P81 assays. Background occurs when ATP repulsion fails due to insufficient acidity in the wash steps.
FAQ: P81 High Background
Q: My "No Enzyme" control has high CPM. Is my peptide impure? A: Unlikely. The most common cause is insufficient wash acidity .
-
The Fix: Use 0.75% Phosphoric Acid (orthophosphoric acid), NOT acetic acid or water.
-
Why: Phosphoric acid provides a high concentration of phosphate ions that compete with the ATP for non-specific binding sites on the paper, while the low pH ensures the ATP remains fully protonated/charged to repel the paper.[2]
-
Protocol Check: Ensure you perform at least 4 washes of 5 minutes each . Short washes trap ATP in the paper fibers.
Q: I see a "Ring Effect" or uneven spotting on the paper. A: This is caused by high salt in your kinase reaction buffer.
-
The Fix: If your reaction buffer contains >100mM NaCl or MgCl2, the salt can crystallize or interfere with the ionic binding of Crosstide to the paper. Spot smaller volumes (e.g., 5-10 µL) or pre-wet the P81 paper with 75mM phosphoric acid before spotting.
Troubleshooting Guide: Chemiluminescence (ADP-Glo™)
Modern, non-radioactive, but prone to "False Positives" and ATP contamination.
The Mechanism of Background
ADP-Glo works by depleting ATP and then converting the produced ADP back to ATP for a luciferase readout.[3] The Failure Mode: If the initial ATP is not 100% depleted, or if the starting ATP contains ADP contaminants (degradation), you will generate light in the absence of kinase activity.
Caption: The ADP-Glo workflow. High background arises primarily from incomplete ATP depletion (Step 2) or impure starting reagents.
FAQ: ADP-Glo High Background
Q: My Signal-to-Background (S/B) ratio is < 3. What is wrong? A: Check your ATP source .
-
The Fix: You must use "Ultra Pure" ATP.[4] Standard laboratory-grade ATP often contains 1-2% ADP. In an assay measuring 5% conversion, a 2% contaminant ruins your window.
-
Validation: Run a "No Kinase, No Peptide" control. If this gives a signal, your ATP stock is degraded.[5]
Q: I have high background only in wells containing Crosstide (No Kinase). A: This suggests Chemical Hydrolysis .
-
The Fix: Crosstide is stable, but if your buffer is too alkaline (> pH 8.5) or contains contaminants, ATP can hydrolyze spontaneously. Ensure your reaction buffer is at pH 7.2 - 7.5.
Validated Protocols
Protocol A: The "Clean" P81 Radiometric Assay
Optimized for minimal background.
-
Prepare Substrate: Dilute Crosstide to 30 µM in 50 mM Tris-HCl (pH 7.5).
-
Reaction: Mix Kinase, Crosstide, and [
- P]ATP (Specific Activity ~ 200-500 cpm/pmol). -
Incubation: 30 min at 30°C.
-
Termination (Critical): Spot 20 µL of reaction onto P81 Phosphocellulose squares.
-
Wash 1: Immediately drop paper into 0.75% Phosphoric Acid (10 mL per square). Shake for 5 min.
-
Wash 2-4: Repeat wash 3 more times with fresh acid.
-
Final Rinse: 1 wash with Acetone (to speed drying).
-
Count: Dry and read in Scintillation Counter (Cerenkov or with fluid).
Protocol B: Low-Background ADP-Glo
Optimized for High-Throughput Screening.
-
Reagent Prep: Thaw ATP and Reagents on ice. Aliquot ATP to avoid freeze-thaw cycles (major cause of ADP generation).
-
Reaction: 5 µL Kinase + 5 µL Substrate/ATP mix in 384-well white plate.
-
Incubation: 60 min at Room Temp.
-
Depletion: Add 10 µL ADP-Glo Reagent. Incubate 40 min at Room Temp.
-
Tip: Ensure plate is sealed to prevent evaporation, which concentrates ATP.
-
-
Detection: Add 20 µL Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Specificity & Off-Target Effects
Warning: Crosstide is not perfectly specific to Akt. If you observe background in cell lysate assays (rather than purified enzyme), it is likely due to:
-
p70S6K: Phosphorylates Crosstide efficiently. Use inhibitor PF-4708671 to block this.
-
SGK (Serum and Glucocorticoid-regulated Kinase): Highly active on Crosstide.
-
MAPKAP-K1 (RSK): Can phosphorylate the Arg-rich motif.
Verification Step: Always use a specific Akt inhibitor (e.g., MK-2206 ) in a control lane to define the "Akt-specific" signal fraction.
References
-
Cross, D.A., et al. (1995). Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature, 378(6559), 785-789. Link
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega.[3][6] Link
-
Hastie, C.J., et al. (2006). Protocol for the phosphorylation of proteins and peptides by protein kinases. Nature Protocols, 1, 968-971. Link
-
MilliporeSigma. (n.d.). Crosstide [GSK-3α/β fusion protein]. Merck. Link
Sources
- 1. youtube.com [youtube.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. bmglabtech.com [bmglabtech.com]
- 4. promega.com [promega.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laboratory-equipment.com [laboratory-equipment.com]
Technical Support Center: Crosstide Integrity in Kinase Assays
Senior Application Scientist: Dr. A. Vance Subject: Preventing Substrate Degradation in Akt/mTOR Signaling Assays Last Updated: February 2026
Core Concept: The Crosstide Vulnerability
Crosstide (Sequence: GRPRTSSFAEG) is a synthetic peptide derived from the phosphorylation site of Glycogen Synthase Kinase-3
The Problem: Proteolytic Noise
In cell lysates, you are not just harvesting kinases; you are harvesting a soup of active cytosolic proteases. Crosstide is a short, unstructured peptide. Without rigorous protection, proteases in the lysate will cleave Crosstide into fragments (e.g., GRPRT).
Why this destroys your data:
-
Substrate Depletion: The kinase runs out of intact substrate before the reaction endpoint, leading to an artificial plateau.
-
False Negatives: You interpret low signal as "low kinase activity," when it is actually "vanished substrate."
-
Capture Failure: If you use biotinylated Crosstide for streptavidin capture (e.g., in radiometric or ELISA-like assays), proteases often cleave the N-terminus, detaching the biotin tag. The phosphorylated peptide is never captured, yielding zero signal.
Diagnostic Framework: Is it Degradation?
Before changing your buffer, you must confirm if degradation is the root cause. Use this self-validating logic flow.
The "Pre-Incubation" Stress Test
This is the definitive control experiment.
-
Prepare Lysate: As per your standard protocol.
-
Split Sample: Create two tubes.
-
Tube A (Control): Lysate + Crosstide + ATP (Start reaction immediately).
-
Tube B (Stress): Lysate + Crosstide (NO ATP). Incubate at 30°C for 20 minutes.
-
-
Final Step: Add ATP to Tube B after the delay. Run both reactions for 10 minutes.
-
Analysis:
-
If Tube B signal
Tube A signal: No Degradation. -
If Tube B signal < 50% of Tube A: Severe Proteolysis.
-
Visualizing the Diagnostic Logic (DOT Diagram)
Figure 1: Decision tree for diagnosing signal loss in Crosstide-based assays.
Prevention & Optimization Strategies
To preserve Crosstide, you must inhibit the proteases without inhibiting the Akt kinase. This requires a precise chemical balance.
The Inhibitor Matrix
| Inhibitor Class | Agent | Recommended Conc. | Critical Note for Akt Assays |
| Serine Proteases | PMSF | 1 mM | Unstable in water ( |
| Broad Spectrum | Leupeptin | 10 | Reversible inhibitor. Essential for lysosomal proteases. |
| Metalloproteases | EDTA / EGTA | 1 mM | WARNING: Akt requires Mg |
| Phosphatases | Na | 1 mM | Essential to keep Akt phosphorylated (active), not for substrate protection. |
Buffer Formulation (The "Safe Zone")
Avoid phosphate buffers if using radiometric assays (can interfere with spotting). Use a HEPES or MOPS base.
Optimized Lysis Buffer:
-
50 mM HEPES (pH 7.5)
-
0.1% Triton X-100 (Low detergent prevents kinase denaturation)
-
1 mM DTT (Preserves kinase active site)
-
Cocktail: Roche cOmplete™ (EDTA-free) or equivalent.
Validated Protocol: Akt Kinase Assay with Integrity Checks
This protocol incorporates the "Stress Test" logic to ensure data validity.
Reagents:
-
Substrate: Crosstide (biotinylated or fluorescent), 30
M final. -
Kinase: Immunoprecipitated Akt (from cell lysate) or Recombinant Akt1/2.
-
Reaction Buffer: 20 mM MOPS pH 7.2, 25 mM
-Glycerophosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT. -
Activator: 10 mM MgCl
+ 100 M ATP.
Step-by-Step Methodology
-
Lysate Preparation (Cold Chain):
-
Lyse cells on ice using the Optimized Lysis Buffer (above).
-
Clarify by centrifugation at 14,000 x g for 10 min at 4°C.
-
Checkpoint: Keep supernatant on ice.[1] Do not freeze yet.
-
-
The "Dummy" Run (Optional but Recommended):
-
Take 5
L of lysate. Add 1 L of Crosstide. Incubate 10 min at 30°C. -
Spot on P81 paper or run on HPLC. If fragments appear, add more PMSF/Leupeptin to the main stock.
-
-
Kinase Reaction:
-
Mix: 20
L diluted lysate/enzyme + 5 L Crosstide (30 M). -
Initiate: Add 5
L Mg-ATP mix. -
Incubate: 30°C for 15 minutes (Do not exceed 20 mins without linearity testing).
-
-
Termination:
-
Radiometric: Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.
-
Fluorescent: Add EDTA (50 mM) to stop kinase and protease activity simultaneously.
-
Mechanism of Action Diagram
Figure 2: Competition between Akt-mediated phosphorylation and protease-mediated degradation in the reaction vessel.
Frequently Asked Questions (FAQs)
Q: Can I use BSA to block proteases? A: BSA acts as a "decoy" substrate and can reduce degradation of Crosstide by saturating non-specific proteases. However, ensure your BSA is protease-free (molecular biology grade), or you will introduce more contamination.
Q: My signal is high, but my background is also very high. Is this degradation? A: High background usually indicates non-specific binding of the ATP or sticky peptide, not degradation. Degradation typically results in loss of signal. Wash your P81 filters more rigorously or increase the salt concentration in your wash buffer.
Q: I am using a fluorescent polarization (FP) assay. How does degradation appear? A: In FP, degradation is catastrophic. Small fragments rotate faster than the intact peptide. If Crosstide is cleaved, the polarization value (mP) will drop significantly, mimicking a "no binding" or "no phosphorylation" result.
References
-
Alessi, D. R., et al. (1995).[2] "PD 098059 Is a Specific Inhibitor of the Activation of Mitogen-activated Protein Kinase Kinase in Vitro and in Vivo." Journal of Biological Chemistry. (Establishes the foundational kinase assay methodologies).
-
Merck Millipore. "Crosstide Substrate Peptide for Akt." Technical Data Sheet. (Confirms sequence and stability parameters).
-
Promega Corporation. "AKT1 Kinase Assay Protocol." ADP-Glo™ Kinase Assay Technical Manual. (Modern non-radioactive assay standards).
-
Cell Signaling Technology. "Western Blotting Troubleshooting Guide." CST Technical Support. (Authoritative source on lysate preparation and protease inhibition).
Sources
Technical Support Center: The Effect of DMSO Concentration on Crosstide Phosphorylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is an indispensable solvent in kinase assays, prized for its ability to dissolve a wide range of hydrophobic compounds, including most small-molecule kinase inhibitors. However, its utility is shadowed by its potential to directly influence experimental outcomes. The concentration of DMSO in a Crosstide phosphorylation assay is not a trivial parameter; it can be a critical variable that dictates the accuracy and reproducibility of your results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the multifaceted effects of DMSO on kinase activity.
Frequently Asked Questions & Troubleshooting
Q1: I'm setting up a new Crosstide phosphorylation assay. What is the recommended starting concentration of DMSO?
A: As a general best practice, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v) . Many cell-based assays recommend not exceeding 0.1% DMSO to avoid off-target effects.[1][2] However, the sensitivity to DMSO is highly protein-specific. Some robust in vitro kinase assays can tolerate DMSO concentrations up to 5%, and in some cases even 10%, without significant inhibition.[3][4]
The core principle is to maintain a constant final concentration of DMSO across all wells, including your positive and negative controls.[5] This ensures that any observed effect is due to your test compound and not variations in the solvent concentration.
Expert Advice: Never assume a "safe" concentration. Before embarking on a large-scale screen, it is crucial to perform a DMSO tolerance test for your specific kinase. This initial investment of time will prevent misinterpretation of data and ensure the reliability of your results.
Q2: My Crosstide phosphorylation signal is consistently low or absent, even in my positive control. Could DMSO be the inhibitor?
A: Yes, this is a common issue. DMSO can have significant inhibitory effects on kinase activity, and this effect is often concentration-dependent.[1][6] For instance, studies have shown that DMSO can reduce phosphorylation events by 20% to 40% in certain cellular models.[1] In another example, DMSO was found to inhibit the phosphorylation of MAP kinases JNK and p38, but not ERK.[6]
Causality: The inhibitory action of DMSO can stem from several mechanisms:
-
Direct Protein Destabilization: At higher concentrations (e.g., >4% v/v for some proteins), DMSO can act as a denaturant, altering the kinase's tertiary structure and destabilizing its active conformation.[7][8]
-
Altered Binding Kinetics: DMSO can change the viscosity of the solvent and affect protein-ligand binding thermodynamics, potentially reducing the affinity of the kinase for Crosstide or ATP.[9]
-
Active Site Interference: While less common, it is possible for DMSO molecules to interact with residues in or near the active site, hindering substrate binding.
Troubleshooting Workflow:
To determine if DMSO is the culprit, follow this systematic approach:
-
Verify Reagent Activity: First, ensure all your reagents (kinase, Crosstide, ATP, buffer) are active by running a control reaction with 0% DMSO .
-
Perform a DMSO Gradient Assay: Set up your standard kinase reaction with a gradient of final DMSO concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%, 10%). Do not include any inhibitor.
-
Analyze the Results: Plot the kinase activity (Crosstide phosphorylation) against the DMSO concentration. This will reveal the concentration at which DMSO begins to inhibit your specific enzyme.
The diagram below illustrates a typical troubleshooting workflow when unexpected kinase assay results are observed.
Caption: Troubleshooting workflow for DMSO-related issues.
Q3: My kinase assay is showing higher than expected activity, or my inhibitor appears less potent than reported. Can DMSO stimulate phosphorylation?
A: This is less common than inhibition, but it is a documented phenomenon. DMSO can, in some cases, enhance the activity of certain kinases.[10] For example, a study on a partially purified tyrosine protein kinase from rat lung showed a concentration-dependent stimulation of activity, with a two-fold maximum increase observed at 10% (v/v) DMSO.[11] This stimulation was associated with a decrease in the Km for the substrate and an increase in the Vmax, while the Km for ATP was unaffected.[11]
Causality: The mechanisms for this stimulation are not always clear but may involve:
-
Favorable Conformational Changes: DMSO might induce or stabilize a more active conformation of the kinase.[8][12]
-
Altered Solvation Shells: By altering the hydration layer around the protein, DMSO could enhance substrate accessibility or the rate of the phosphotransfer reaction.
-
Indirect Cellular Effects: In cell-based assays, DMSO can trigger signaling pathways. It has been shown to induce phosphorylation of the EGF receptor and activate membrane-associated protein kinase C (PKC) in certain cell lines.[10][13][14]
Verification Steps:
-
Confirm with a DMSO Gradient: As with troubleshooting inhibition, a DMSO gradient assay is the best way to confirm a stimulatory effect.
-
Review Literature: Check if the specific kinase you are working with (or a closely related one) has been reported to be stimulated by DMSO.
-
Re-evaluate Inhibitor Potency: If you confirm a stimulatory effect, you must account for it when calculating IC50 values for your inhibitors. The "0% inhibition" control must have the same DMSO concentration as your inhibitor-treated wells.
Q4: How do I design and perform a robust DMSO tolerance assay for my kinase?
A: A DMSO tolerance assay is the definitive method for establishing a working concentration range for your specific experimental setup.
Experimental Protocol: DMSO Tolerance Assay for Crosstide Phosphorylation
Objective: To determine the effect of various DMSO concentrations on the activity of a specific kinase using Crosstide as a substrate.
Materials:
-
Kinase of interest
-
Crosstide peptide substrate
-
ATP
-
Kinase reaction buffer
-
High-purity, anhydrous DMSO
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
Microplate reader
-
Multi-channel pipette
Methodology:
-
Prepare a DMSO Dilution Series:
-
In your kinase reaction buffer, prepare a 2X or 4X concentrated series of DMSO. For a final concentration range of 0-10%, you might prepare 2X solutions of 0%, 0.2%, 1%, 2%, 4%, 10%, and 20% DMSO in buffer. This intermediate step minimizes pipetting errors with small volumes of pure DMSO.
-
-
Set Up the Kinase Reaction Plate:
-
Design your plate layout. For each DMSO concentration, plan for at least three technical replicates.
-
Add the appropriate volume of the corresponding 2X DMSO-buffer solution to each well.
-
Add the other reaction components (e.g., Crosstide, ATP, MgCl₂). The component added last to initiate the reaction should be the kinase or ATP.
-
-
Initiate and Incubate:
-
Add the kinase to all wells to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the predetermined reaction time (e.g., 60 minutes).
-
-
Stop the Reaction and Detect:
-
Terminate the reaction according to your assay protocol (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required.
-
Read the plate on a microplate reader to quantify Crosstide phosphorylation (e.g., luminescence, fluorescence, absorbance).
-
-
Data Analysis:
-
Average the replicates for each DMSO concentration.
-
Normalize the data by setting the activity of the 0% DMSO control to 100%.
-
Plot the normalized activity (%) versus the final DMSO concentration (%).
-
From the plot, determine the highest DMSO concentration that does not cause a significant drop (e.g., >10%) in kinase activity. This is your maximum tolerated concentration.
-
Q5: What are the underlying biophysical mechanisms by which DMSO affects kinase activity?
A: DMSO exerts its influence through a combination of effects on the solvent environment and the protein itself. It is not an inert vehicle.
Potential Mechanisms of DMSO Action:
Caption: Potential mechanisms of DMSO's effect on kinase assays.
-
Alteration of Protein Structure: DMSO can directly interact with proteins. At low concentrations, it can cause a compaction of the native structure, while at higher concentrations, it can lead to unfolding and denaturation.[12] The specific effect depends on the protein; some proteins are destabilized by DMSO concentrations above 4%, while others remain stable even up to 40% DMSO.[7]
-
Modification of Solvent Properties: DMSO changes the bulk properties of the aqueous buffer. It alters the dielectric constant, which can influence electrostatic interactions crucial for substrate binding and catalysis.[7] It also increases the viscosity, which can affect the kinetics of the reaction.[9]
-
Disruption of Water Structure: DMSO is a potent hydrogen bond acceptor and disrupts the highly structured nature of water molecules at the protein-solvent interface (the hydration shell). This can impact protein flexibility and dynamics, which are often essential for enzymatic activity.
Data Summary: Reported Effects of DMSO on Kinase Activity
| Kinase Family/Group | DMSO Concentration | Observed Effect | Reference |
| Tyrosine Protein Kinase | 10% (v/v) | Stimulation (~2-fold increase) | [11] |
| MAP Kinases (JNK, p38) | Not specified | Inhibition of phosphorylation | [6] |
| MAP Kinase (ERK) | Not specified | No significant inhibition | [6] |
| Protein Kinase C (PKC) | Not specified | Activation of membrane-associated PKC | [13][14] |
| General Phosphorylation | 0.0008% - 0.004% (v/v) | Heterogeneous effects (inhibition or promotion) | [1][10] |
| RIP1 Kinase Assay | ≤ 5% | Well-tolerated | [4] |
This table is illustrative and not exhaustive. The effect of DMSO is highly dependent on the specific kinase and assay conditions.
References
-
Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Dherasi, A., et al. (2022). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences. Available at: [Link]
-
Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. (n.d.). SciSpace. Retrieved from [Link]
-
García-García, A. R., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules. Available at: [Link]
-
Planel, E., et al. (2012). Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation. PLoS ONE. Available at: [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. Retrieved from [Link]
-
Aberg, F., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. Available at: [Link]
-
Al-Dherasi, A., et al. (2022). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. Available at: [Link]
-
DMSO inhibits MAP kinase activation. A, Stimulation with TNF-leads to... (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2017). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. Scientific Reports. Available at: [Link]
-
Jang, N., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences. Available at: [Link]
-
Protein Conformation and Supercharging with DMSO from Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Durkin, J. P., et al. (1992). Evidence That a Novel Human Differentiation-inhibiting Protein Blocks the Dimethyl Sulfoxide-induced Differentiation of Erythroleukemia Cells by Inhibiting the Activation of Membrane Protein Kinase C. Cancer Research. Available at: [Link]
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved from [Link]
-
(PDF) Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2021). ResearchGate. Retrieved from [Link]
-
Durkin, J. P., et al. (1991). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Cellular Signalling. Available at: [Link]
-
Planel, E., et al. (2012). Dimethyl sulfoxide induces both direct and indirect tau hyperphosphorylation. PLoS ONE. Available at: [Link]
-
Menge, C. M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Crosstide Trifluoroacetate Variability
Introduction: The "Ghost" in the Reagent
In high-throughput screening and kinetic profiling, Crosstide (GRPRTSSFAEG) is the gold-standard substrate for Akt (PKB) , SGK , and p70S6K . However, a recurring pain point for researchers is batch-to-batch variability—where a new vial of peptide shifts
This variability rarely stems from peptide synthesis failure. Instead, it is often a downstream consequence of Trifluoroacetate (TFA) counter-ion variance and Net Peptide Content (NPC) miscalculation. This guide deconstructs these variables to restore rigor to your kinase assays.
Module 1: The "Hidden Mass" Error (Purity vs. Content)
The Issue: You ordered 1 mg of Crosstide. You weighed 1 mg. Your assay signal is 20% lower than the previous batch. The Cause: You likely treated "Gross Weight" as "Peptide Weight."
Synthetic peptides like Crosstide are purified via HPLC using TFA.[1] The final lyophilized powder is not 100% peptide; it is a matrix of:
-
Peptide (The active sequence)
-
Counter-ions (TFA salts bound to Arg/Lys residues and the N-terminus)
-
Residual Water (Peptides are hygroscopic)
Crosstide Specifics: The sequence GRPRTSSFAEG contains multiple basic residues (Arg, N-term). Each basic site can trap a TFA molecule. A batch with 95% HPLC purity (chromatographic homogeneity) may only have a Net Peptide Content of 70%.
Troubleshooting Protocol: NPC Correction
Do not rely on the weight printed on the label for stoichiometric calculations.
Step-by-Step Correction:
-
Locate the NPC: Check the Certificate of Analysis (CoA) for "Net Peptide Content" (usually determined by Elemental Analysis or Amino Acid Analysis).
-
Calculate True Mass:
-
Re-calculate Concentration: If you dissolve 1 mg of powder (NPC 75%) in 1 mL buffer:
-
Incorrect: 1 mg/mL concentration.
-
Correct: 0.75 mg/mL concentration.
-
Module 2: The TFA Interference Mechanism
The Issue: The kinase assay shows erratic baseline activity or unexpected inhibition, particularly in cellular lysates. The Cause: TFA toxicity and pH buffering interference.
TFA is a strong acid. When Crosstide is dissolved in weak buffers, the release of TFA ions can drop the pH significantly.
-
Mechanism: Akt/PKB requires a specific pH (typically 7.2–7.5) for optimal ATP-Mg²⁺ coordination. A local pH drop caused by high-molarity Crosstide-TFA stock can protonate the ATP gamma-phosphate or the kinase catalytic cleft, artificially lowering activity.
-
Cellular Assays: In live-cell delivery experiments, TFA is cytotoxic and can alter membrane potential, confounding survival data.
FAQ: Should I remove TFA?
| Scenario | Recommendation | Reasoning |
| Biochemical Kinase Assay (Purified Enz) | Buffer Exchange | High buffer capacity (e.g., 50mM HEPES) usually masks TFA effects, but pH check is mandatory. |
| Cell-Based Assay | Mandatory Removal | TFA is cytotoxic at |
| Mass Spectrometry | Mandatory Removal | TFA suppresses ionization, reducing signal intensity. |
Protocol: TFA-to-Acetate Exchange
If you suspect TFA interference, perform a counter-ion exchange before use.
-
Dissolve: Resuspend Crosstide in 100 mM HCl.
-
Lyophilize: Freeze and dry the solution. The stronger acid (HCl) displaces TFA.
-
Repeat: Repeat step 1-2 twice.
-
Final Exchange: Dissolve in 50 mM Acetic Acid and lyophilize to convert to the acetate salt (more biocompatible).
Module 3: Kinetic Variability & Solubility
The Issue:
Although Crosstide is relatively soluble, the GRPR... N-terminus is prone to steric issues if the peptide aggregates. Furthermore, the Serine (S) residues are targets for non-specific proteases if not handled in sterile conditions.
Visualization: The Akt Signaling Context
Understanding where Crosstide fits helps isolate if the issue is the peptide or the upstream kinase activation.
Figure 1: The Akt signaling cascade.[2] Crosstide acts as a surrogate for the native GSK-3 substrate in vitro. Variability in Crosstide quality directly impacts the readout of Akt activity.
Troubleshooting Decision Matrix
Use this logic flow to diagnose the root cause of your assay failure.
Figure 2: Diagnostic workflow for isolating peptide-related assay failures.
Frequently Asked Questions (Technical)
Q: My Crosstide solution turned cloudy upon thawing. Can I vortex it? A: Cloudiness indicates aggregation. While Crosstide is short, high salt concentrations (from PBS or TFA) can induce precipitation at low temperatures.
-
Action: Warm the tube to 25°C or 30°C for 5 minutes. If it clears, it is reversible salt precipitation. If it remains cloudy, the peptide has aggregated; discard the aliquot . Do not vortex vigorously, as this introduces air bubbles that can oxidize the peptide. Sonicate briefly if necessary.
Q: Can I use Crosstide for SGK1 assays?
A: Yes. The sequence is derived from GSK-3, which is a physiological substrate for both Akt and SGK (Serum and Glucocorticoid-regulated Kinase).[1] Note that SGK1 may have slightly different
Q: Why does the mass spec show a mass +114 Da higher than expected?
A: This is a classic TFA adduct artifact (
References
-
NovoPro Bioscience. Crosstide Peptide Properties and TFA Effects. (Accessed 2025).[3]
-
Sigma-Aldrich (Merck). Peptide Stability and Solubility Guidelines.
-
GenScript. Avoiding Peptide Assay Failure: Hidden Problems (TFA & NPC).
-
MedChemExpress. Crosstide: Akt Substrate Mechanism and Protocols.
-
AmbioPharm. How is Theoretical Net Peptide Content Calculated?
Sources
Validation & Comparative
Precision in Kinase Profiling: A Comparative Technical Guide to Crosstide vs. B-5/I for Akt Assays
Executive Summary In the landscape of Akt (Protein Kinase B)[1] profiling, the choice of substrate is not merely a reagent decision but a determinant of assay specificity and kinetic resolution. Crosstide , derived from the native GSK-3 sequence, represents the historical gold standard for high-turnover catalytic sensitivity. In contrast, B-5/I is a synthetically optimized peptide engineered to address the "AGC kinase promiscuity" problem, offering superior selectivity against structurally related kinases like p70 S6K and MAPKAP-K1. This guide delineates the mechanistic and operational differences to empower researchers in selecting the optimal tool for their specific drug development or signaling interrogation needs.
Technical Profile: The Substrates
Crosstide: The Catalytic Workhorse
Origin: Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), a canonical physiological substrate of Akt. Sequence: GRPRTSSFAEG (Residues surrounding Ser21 of GSK-3α).[1] Mechanism: Crosstide mimics the native activation loop of GSK-3. Its high affinity is driven by the consensus motif R-X-R-X-X-S/T, where arginine residues at -3 and -5 positions anchor the peptide to the acidic glutamate patch in the Akt active site. Primary Utility: High-throughput screening (HTS) where maximum signal amplitude (Vmax) is prioritized over absolute specificity.
B-5/I: The Specificity Specialist
Origin: A synthetic peptide developed through library screening specifically to exclude phosphorylation by closely related AGC family kinases. Sequence: GRPRAATFAEG-NH2 (Often N-terminally labeled with 6-FAM for mobility shift assays).[2] Mechanism: B-5/I retains the core Akt recognition elements but incorporates alanine substitutions that destabilize binding to p70 S6 Kinase and MAPKAP-K1, which often co-purify or co-exist in complex lysates. Primary Utility: Complex lysate assays, secondary validation of inhibitors, and scenarios where off-target phosphorylation signals must be minimized.
Comparative Performance Analysis
The following data synthesizes kinetic parameters observed in human Akt1 assays.
| Feature | Crosstide | B-5/I | Implication |
| Sequence | GRPRTSSFAEG | GRPRAATFAEG | B-5/I utilizes double-alanine substitution for selectivity.[2] |
| Km (Affinity) | ~0.2 - 0.5 µM | ~1.0 - 2.5 µM | Crosstide has a ~5-fold higher affinity (lower Km), making it more sensitive at low enzyme concentrations. |
| Vmax (Turnover) | High | High (Similar to Crosstide) | Both peptides support rapid catalysis once bound. |
| Selectivity | Moderate | High | Crosstide is easily phosphorylated by PKA, S6K, and RSK. B-5/I significantly reduces this cross-reactivity. |
| Optimal Assay | Radiometric, Luminescence | Capillary Electrophoresis (CE), Mobility Shift | B-5/I is frequently used in mobility shift assays due to clean separation of product/substrate. |
Decision Logic: When to Use Which?
-
Choose Crosstide if: You are working with purified recombinant Akt and need the highest possible signal-to-noise ratio for inhibitor screening.
-
Choose B-5/I if: You are assaying Akt activity in crude cell lysates or immunoprecipitates where contaminating kinases (like S6K) might generate false positives.
Visualizing the Signaling & Selection Context
The following diagram illustrates the Akt signaling node and the logical divergence in substrate selection based on the experimental environment.
Caption: Akt substrate specificity logic. Crosstide is susceptible to off-target phosphorylation by S6K/RSK, whereas B-5/I is engineered to resist these contaminants.
Validated Experimental Protocol: Radiometric Filter-Binding Assay
This protocol is designed as a self-validating system. The inclusion of a specific Akt inhibitor (e.g., MK-2206) in a parallel control well is mandatory to confirm that the observed signal is Akt-dependent.
Materials
-
Enzyme: Active Akt1/PKBα (recombinant).
-
Substrate: Crosstide (for purified enzyme) or B-5/I (for lysates).
-
Reaction Buffer: 25 mM MOPS (pH 7.2), 12.5 mM
-glycerol phosphate, 25 mM MgCl , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT. -
ATP Mix: 50 µM cold ATP spiked with [
- P]ATP (approx. 3000 Ci/mmol).
Step-by-Step Workflow
-
Preparation of Master Mix:
-
Prepare a 5X Reaction Buffer.
-
Dilute the peptide substrate (Crosstide or B-5/I) to a working concentration of 30 µM (final assay concentration).[1] Note: This is well above the Km for both, ensuring Vmax conditions.
-
-
Enzyme Activation/Dilution:
-
Dilute active Akt kinase into the Reaction Buffer on ice.
-
Self-Validation Step: Prepare a "Null Kinase" control (buffer only) and an "Inhibitor" control (Akt + 1 µM MK-2206).
-
-
Reaction Initiation:
-
Combine 20 µL of Enzyme/Substrate mix with 5 µL of ATP Mix.
-
Incubate at 30°C for 15 minutes .
-
Critical: Do not exceed 20 minutes to ensure the reaction remains in the linear phase (consumption <10% of ATP).
-
-
Termination:
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper squares.
-
Immediately immerse papers in 0.75% Phosphoric Acid.
-
-
Washing & Detection:
-
Wash papers 3 times (10 minutes each) in 0.75% Phosphoric Acid to remove unreacted ATP.
-
Wash once with Acetone (to dry).
-
Quantify via scintillation counting.
-
Protocol Interpretation
-
Signal Validation: The "Inhibitor" control well should show counts per minute (CPM) similar to the "Null Kinase" background. If the Inhibitor well has high signal using Crosstide in a lysate, it confirms the presence of contaminating kinases (S6K/RSK) acting on the substrate. This is the cue to switch to B-5/I.
References
-
Cross, D. A., et al. (1995). "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature.
- Obata, T., et al. (2000). "Peptide-based protein kinase C (PKC) inhibitors and substrates." Journal of Biological Chemistry. (Foundation for synthetic peptide design principles).
-
Measurement of Kinase Activity in Dictyostelium (2024). "Cross-Species Applications of Peptide Substrate Reporters." ACS Publications. (Detailed kinetic comparison of Crosstide vs. B-5/I).
-
Alessi, D. R., et al. (1996). "Mechanism of activation of protein kinase B by insulin and IGF-1." EMBO Journal.[1] (Validation of Crosstide specificity).
Sources
A Comparative Guide to the Kinase-Catalyzed Phosphorylation of Crosstide
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Crosstide as a Versatile Kinase Substrate
In the intricate world of cellular signaling, protein kinases play a pivotal role by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes. The study of kinase activity is fundamental to understanding cell biology and to the development of novel therapeutics for a multitude of diseases, including cancer and inflammatory disorders. A key tool in this field is the use of synthetic peptide substrates that mimic the phosphorylation sites of natural proteins.
Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG , is a widely utilized substrate in kinase assays.[1][2][3] This sequence is derived from glycogen synthase kinase-3β (GSK-3β), specifically surrounding the serine residue (Ser9) that is a well-known phosphorylation target of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Due to its sequence homology to the Akt phosphorylation motif, Crosstide serves as an excellent substrate for Akt and its isoforms.[3] Furthermore, its utility extends to other members of the AGC kinase family, including MAPK-activated protein kinase-1 (MAPKAP-K1), p70 S6 kinase (p70S6K), and p90 ribosomal S6 kinase (Rsk-2), making it a versatile tool for studying multiple signaling pathways.[3]
This guide provides a comprehensive comparison of Crosstide phosphorylation by these different kinases. It details the experimental methodologies for accurately measuring kinase kinetics, presents the available kinetic data for comparative analysis, and contextualizes these findings within their respective signaling pathways.
I. Experimental Methodologies for Measuring Crosstide Phosphorylation
The choice of assay for quantifying kinase activity is critical and depends on factors such as the required throughput, sensitivity, and the availability of specific reagents. Here, we detail two common and robust methods for measuring the kinetics of Crosstide phosphorylation: the traditional radioactive [γ-³²P]ATP-based assay and a non-radioactive, high-throughput fluorescence polarization assay.
A. Radioactive Filter-Binding Assay using [γ-³²P]ATP
This method is often considered the "gold standard" for quantitative kinase assays due to its direct measurement of phosphate incorporation and high sensitivity. The principle lies in the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the serine residue within the Crosstide peptide by the kinase. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP and quantified.
Experimental Rationale: The use of [γ-³²P]ATP provides a highly sensitive and direct measure of phosphorylation. The P81 phosphocellulose paper selectively binds the negatively charged phosphorylated Crosstide peptide at an acidic pH, while the unreacted, negatively charged ATP is washed away. This differential binding is the cornerstone of the separation step.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT). The components of this buffer are chosen to maintain pH, provide essential ions, and inhibit phosphatases (sodium orthovanadate and β-glycerophosphate) and proteases that might interfere with the reaction.
-
In a microcentrifuge tube, combine the kinase of interest (at a predetermined optimal concentration), a range of Crosstide concentrations (to determine Km and Vmax), and the reaction buffer.
-
Pre-incubate the mixture at 30°C for 5-10 minutes to allow the enzyme to equilibrate to the reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the phosphorylation reaction by adding a solution containing a known concentration of MgCl₂ and [γ-³²P]ATP (with a known specific activity). Magnesium is a crucial cofactor for most kinases, as it coordinates with ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring that the reaction is in the linear range (typically less than 20% of the substrate is consumed).
-
-
Termination and Separation:
-
Stop the reaction by adding a small volume of 75 mM phosphoric acid. This acidifies the solution, denaturing the kinase and protonating the phosphocellulose paper.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.
-
Perform a final wash with acetone to dehydrate the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with a scintillation cocktail.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.
-
Workflow Diagram:
Caption: Workflow for a radioactive kinase assay with Crosstide.
B. Fluorescence Polarization (FP)-Based Assay
This non-radioactive method offers a homogeneous, high-throughput alternative for measuring kinase activity. The assay is based on the principle that the binding of a fluorescently labeled phosphopeptide to a larger antibody results in a slower molecular rotation and thus an increase in the polarization of the emitted light.
Experimental Rationale: In a competitive FP assay, the kinase phosphorylates unlabeled Crosstide. This newly formed phospho-Crosstide competes with a known concentration of a fluorescently labeled phospho-Crosstide "tracer" for binding to a phospho-specific antibody. As the kinase reaction proceeds and more unlabeled phospho-Crosstide is produced, the tracer is displaced from the antibody, leading to a decrease in the overall fluorescence polarization of the solution. This decrease is proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate (e.g., 96- or 384-well) with the kinase, varying concentrations of Crosstide, and an appropriate kinase buffer containing ATP and MgCl₂.
-
Incubate the plate at the desired temperature for a set time to allow for phosphorylation.
-
-
Termination and Detection:
-
Stop the kinase reaction by adding a "Stop & Detect" buffer. This buffer typically contains EDTA to chelate the Mg²⁺ ions required for kinase activity, a fluorescently labeled phospho-Crosstide tracer, and a phospho-Crosstide specific antibody.
-
-
Equilibration:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding equilibrium between the antibody, the kinase-produced phospho-Crosstide, and the fluorescent tracer to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters. The data is typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
The decrease in mP values is inversely proportional to the amount of phospho-Crosstide produced. A standard curve can be generated using known concentrations of non-labeled phospho-Crosstide to quantify the amount of product formed in the enzymatic reaction.
-
Workflow Diagram:
Caption: Workflow for a fluorescence polarization kinase assay.
II. Kinetic Comparison of Crosstide Phosphorylation
The efficiency of a kinase in phosphorylating a substrate is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of a kinase is often expressed as kcat/Kₘ, where kcat (the turnover number) is derived from Vₘₐₓ.
| Kinase | Kₘ (µM) | Vₘₐₓ (relative or specific activity) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Akt1 (PKBα) | Data not widely available. Reported to be ~5-fold lower than for the substrate B-5/I. | Data not widely available. Reported to be similar to the Vₘₐₓ for the substrate B-5/I. | Not Available | Not Available | [4] |
| Akt2 (PKBβ) | Not Available | Wild-type GST-AKT2 initial velocity: 16 pmol/min/µg. | Not Available | Not Available | [5] |
| MAPKAP Kinase-1 | Not Available | Not Available | Not Available | Not Available | |
| p70 S6 Kinase | Not Available | Not Available | Not Available | Not Available | |
| Rsk-2 | Not Available | Not Available | Not Available | Not Available |
Interpretation of Available Data:
The limited available data suggests that Crosstide is a high-affinity substrate for Akt1, as indicated by its lower Kₘ relative to another peptide substrate.[4] The initial velocity data for Akt2 demonstrates that Crosstide is readily phosphorylated by this isoform.[5] However, the lack of complete kinetic data for all the listed kinases prevents a direct, quantitative comparison of their catalytic efficiencies with Crosstide. This highlights a gap in the current literature and an opportunity for future research to fully characterize the kinetic profiles of these important kinases with this commonly used substrate.
III. Signaling Pathways Involving Crosstide-Phosphorylating Kinases
Crosstide serves as a substrate for kinases that are integral components of major signaling pathways controlling cell growth, proliferation, survival, and metabolism. Understanding these pathways provides a biological context for the kinetic data.
A. The PI3K/Akt Signaling Pathway
Akt is a central node in the phosphoinositide 3-kinase (PI3K) pathway. Upon stimulation by growth factors or insulin, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the plasma membrane. Akt is recruited to the membrane via its pleckstrin homology (PH) domain, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including GSK-3β, from which the Crosstide sequence is derived.
B. The MAPK/ERK Signaling Pathway and its Downstream Kinases
The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression. The classical MAPK pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activated ERK can then phosphorylate and activate downstream kinases such as Rsk-2 and MAPKAP Kinase-1.
C. The mTOR/p70S6K Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrients, growth factors, and cellular energy status. A key downstream effector of mTOR complex 1 (mTORC1) is the p70 S6 kinase (p70S6K). Upon activation by mTORC1, p70S6K phosphorylates the S6 ribosomal protein and other substrates involved in protein synthesis and cell growth.
Integrated Signaling Pathway Diagram:
Caption: Simplified signaling pathways leading to the activation of kinases that phosphorylate Crosstide.
IV. Conclusion and Future Directions
Crosstide is a valuable and versatile tool for the in vitro study of several important serine/threonine kinases, most notably Akt. This guide has provided detailed methodologies for quantifying its phosphorylation and has placed the relevant kinases within their broader signaling contexts.
The primary limitation identified is the scarcity of publicly available, quantitative kinetic data (Kₘ, Vₘₐₓ, kcat) for the phosphorylation of Crosstide by many of the kinases for which it is a known substrate. This presents a clear opportunity for future research. A systematic kinetic analysis of Crosstide phosphorylation by Akt isoforms, MAPKAP Kinase-1, p70S6K, and Rsk-2 under standardized assay conditions would be of great benefit to the cell signaling and drug discovery communities. Such data would allow for a more precise and quantitative comparison of the catalytic efficiencies of these kinases and would further solidify the utility of Crosstide as a benchmark substrate in kinase research.
References
-
NovoPro Bioscience Inc. Crosstide peptide. [Link]
-
GenScript. Crosstide. [Link]
-
National Institutes of Health. Activation of p70s6k is associated with phosphorylation of four clustered sites displaying Ser/Thr-Pro motifs. [Link]
-
Merck Millipore. Crosstide KK | 12-555. [Link]
-
Merck Millipore. Crosstide. [Link]
-
Balasuriya, N., et al. (2020). Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1). Journal of Biological Chemistry, 295(48), 16325-16336. [Link]
-
Balasuriya, N., et al. (2021). Phospho-Form Specific Substrates of Protein Kinase B (AKT1). Frontiers in Molecular Biosciences, 8, 674495. [Link]
-
Lipe, C. B., et al. (2021). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. ACS Omega, 6(32), 21057-21065. [Link]
-
Kumar, A., et al. (2023). Structural insights of AKT and its activation mechanism for drug development. Journal of Molecular Modeling, 29(3), 72. [Link]
-
Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320-344. [Link]
-
Burgering, B. M., & Coffer, P. J. (1995). The akt kinase: molecular determinants of oncogenicity. Nature, 376(6541), 599-602. [Link]
-
McCormick, F., et al. (2023). The ribosomal S6 kinase 2 (RSK2)-SPRED2 complex regulates the phosphorylation of RSK substrates and MAPK signaling. Journal of Biological Chemistry, 299(6), 104789. [Link]
-
Sun, T., et al. (2013). Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation. PLoS ONE, 8(3), e59722. [Link]
-
Chan, T. O., Rittenhouse, S. E., & Tsichlis, P. N. (1999). AKT/PKB and other D3 phosphoinositide-regulated kinases: kinase activation by phosphoinositide-dependent phosphorylation. Annual review of biochemistry, 68, 965-1014. [Link]
-
Caspari, T., et al. (2022). A new negative feedback mechanism for MAPK pathway inactivation through Srk1 MAPKAP kinase. Scientific reports, 12(1), 19028. [Link]
-
Frodin, M., et al. (2002). A phosphoserine/threonine-binding pocket in AGC kinases and PDK1 mediates activation by hydrophobic motif phosphorylation. The EMBO journal, 21(21), 5731–5743. [Link]
-
Chu, N., et al. (2019). AKTivation Mechanisms. Trends in cancer, 5(3), 133–135. [Link]
-
Cho, Y. Y., et al. (2007). A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity. Journal of Biological Chemistry, 282(41), 29913-29921. [Link]
-
Galanis, A., Yang, S. H., & Sharrocks, A. D. (2001). Substrate Discrimination among Mitogen-activated Protein Kinases through Distinct Docking Sequence Motifs. Journal of Biological Chemistry, 276(13), 9655-9661. [Link]
-
Amsler, C. D., et al. (2003). Proteins matching the motif profile for the Ser/Thr protein kinase AKT a. In Silico Biology, 3(4), 497-508. [Link]
-
SignalChem. p70S6K Enzyme Datasheet. [Link]
-
Sino Biological. RSK2 General Information. [Link]
-
UniProt. MAPK1 - Mitogen-activated protein kinase 1 - Homo sapiens (Human). [Link]
-
Lara, R., et al. (2023). RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer. Frontiers in Cell and Developmental Biology, 10, 1015665. [Link]
-
Marin, O., et al. (2013). Phosphorylation of Akt1 and Akt2 peptides by CK2: Time course and kinetics. FEBS Letters, 587(12), 1738-1743. [Link]
-
Cho, Y. Y., et al. (2010). Glycogen synthase kinase (GSK)-3 promotes p70 ribosomal protein S6 kinase (p70S6K) activity and cell proliferation. Proceedings of the National Academy of Sciences, 107(33), 14611-14616. [Link]
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Precision Validation of Akt Inhibitors: The Crosstide Substrate Advantage
Executive Summary
In the development of PI3K/Akt pathway inhibitors, the choice of kinase substrate is a critical determinant of assay sensitivity and kinetic accuracy. While full-length physiological proteins (e.g., GSK-3
This guide validates the use of Crosstide (GRPRTSSFAEG) , a synthetic peptide derived from GSK-3, as the superior substrate for high-precision Akt inhibition profiling. We provide a comparative analysis against alternative substrates and a self-validating radiometric protocol designed to generate publication-quality IC
Part 1: The Science of Specificity
The Crosstide Mechanism
Crosstide is an 11-residue peptide sequence (Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly ) derived from the N-terminal regulatory region of Glycogen Synthase Kinase-3
Unlike generic poly-(Glu:Tyr) substrates, Crosstide retains the critical basic residues (Arg) upstream of the phosphorylation site, which are essential for Akt substrate recognition (consensus motif: R-X-R-X-X-S/T ).
Pathway Context
The following diagram illustrates where Crosstide acts within the signaling cascade, effectively mimicking the physiological downstream target to provide a readout of Akt activity.
Figure 1: The Akt signaling node. Crosstide serves as a specific surrogate for GSK-3, allowing precise measurement of kinase activity in the presence of upstream activators or competitive inhibitors.
Part 2: Comparative Analysis of Substrates
Why switch to Crosstide? The table below objectively compares Crosstide against the full-length protein and generic peptide alternatives.
| Feature | Crosstide (Peptide) | Full-Length GSK-3 Fusion Protein | Generic Peptides (e.g., RPRAATF) |
| Specificity | High. Specific to Akt, p70S6K, and RSK. | Moderate. Contains multiple phosphorylation sites; prone to non-specific background. | Variable. Often lacks flanking residues required for high-affinity binding. |
| Kinetics ( | Low (~3-5 | High. Steric hindrance can alter apparent | High. Often requires high concentrations to achieve |
| Stoichiometry | 1:1. Single phosphorylation site ensures linear signal. | Complex. Multiple sites make molar calculations difficult. | 1:1. |
| Signal-to-Noise | Excellent. Low non-specific binding to filter papers. | Poor. Fusion tags (GST/His) often bind non-specifically to matrices. | Good. |
| Cost/Scalability | Low. Synthetic production is cheap and scalable. | High. Requires expression and purification from cell systems. | Low. |
Expert Insight: For IC
Part 3: Validated Experimental Workflow
This protocol utilizes a Radiometric Filter Binding Assay . While fluorescence-based assays (FRET/TR-FRET) are popular for high-throughput screening (HTS), the radiometric method remains the "gold standard" for validating hit compounds due to its direct measurement of phosphate transfer without interference from fluorophore quenching or linker steric effects.
Protocol: Akt Inhibition Assay using P-ATP
Reagents Required[1]
-
Active Kinase: Recombinant human Akt1/PKB
(active). -
Substrate: Crosstide (GRPRTSSFAEG), stock 1 mM in water.
-
Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT. -
ATP Mix: 100
M cold ATP spiked with 0.5 Ci [ - P]ATP per reaction. -
Inhibitor: Test compound (dissolved in DMSO).
Step-by-Step Methodology
1. Enzyme-Inhibitor Pre-Incubation (Thermodynamic Equilibrium)
-
Dilute Akt enzyme in Assay Buffer to 2x final concentration (typically 0.2–0.5
g/mL). -
Add 10
L of diluted Akt to wells. -
Add 5
L of Test Inhibitor (at 4x concentration). -
Critical Control: Include a "No Enzyme" blank and a "DMSO Only" (Max Signal) control.
-
Incubate for 15 minutes at room temperature. Why? This allows the inhibitor to bind the ATP pocket or allosteric site before competition with ATP begins.
2. Reaction Initiation
-
Prepare a Substrate/ATP Master Mix:
-
Crosstide (Final conc: 30
M).[1] -
Mg-ATP Cocktail (Final conc: 10 mM MgCl
, 50 M ATP).
-
-
Initiate reaction by adding 10
L of Master Mix to the pre-incubated enzyme. -
Total Volume: 25
L.
3. Kinetic Phase
-
Incubate for 20 minutes at 30°C.
-
Validation Check: Ensure the reaction remains linear. If the signal plateaus, reduce enzyme concentration or time.
4. Termination and Capture
-
Spot 20
L of the reaction onto P81 phosphocellulose filter paper squares. -
Mechanism:[2][3] P81 paper is negatively charged; it binds the positively charged Arginine residues in Crosstide. Unreacted ATP (negatively charged) will not bind.
5. Washing
-
Wash filters 3 times (5 minutes each) in 0.75% Phosphoric Acid.
-
Purpose: This removes unreacted [
- P]ATP and lowers background. -
Rinse once with Acetone (accelerates drying).
6. Detection
-
Dry filters and transfer to scintillation vials.
-
Add scintillant and count in a liquid scintillation counter (LSC).
Experimental Logic Flow
Figure 2: The self-validating workflow ensures only the phosphorylated substrate is measured, eliminating false positives from ATP hydrolysis.
Part 4: Data Validation & Troubleshooting
Calculating IC
Plot the Corrected CPM (Counts Per Minute) vs. log[Inhibitor].
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background (Blank) | Inadequate washing of P81 filters. | Ensure filters are free-floating during washes; increase wash volume. |
| Low Signal | ATP concentration > | Akt |
| Non-Linear Kinetics | Substrate depletion (>10% consumption). | Reduce enzyme concentration or reaction time. |
References
-
Cross, D. A., et al. (1995). Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B. Nature, 378(6559), 785–789.
-
Alessi, D. R., et al. (1996). Mechanism of activation of protein kinase B by insulin and IGF-1. The EMBO Journal, 15(23), 6541–6551.
-
Jia, S., et al. (2009). Opposing effects of androgen deprivation and targeted therapy on prostate cancer prevention. Cancer Discovery (Contextualizing Akt Inhibitors).
-
Merck Millipore. (n.d.). Crosstide Peptide Data Sheet. (General verification of sequence GRPRTSSFAEG).
Sources
Beyond the Geiger Counter: A Comparative Guide to Crosstide Assays
Focus: Radioactive (P81) vs. Fluorescence Polarization (IMAP) Target Audience: Senior Researchers, Assay Developers, and Pharmacologists.
Introduction: The Substrate at the Crossroads
Crosstide (Sequence: GRPRTSSFAEG) is a synthetic peptide derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3
In the context of drug development—particularly for the PI3K/Akt/mTOR pathway—selecting the right assay modality to measure Crosstide phosphorylation is a critical decision point. This guide moves beyond generic comparisons to dissect the technical realities of the two dominant methodologies: the "Gold Standard" Radioactive P81 Filter Binding Assay and the modern Fluorescence Polarization (FP) IMAP Assay .
Visualizing the Pathway
The following diagram illustrates where Crosstide fits into the Akt signaling cascade and how the two assay formats diverge in detection logic.
Figure 1: The Akt signaling cascade and the bifurcation of Crosstide detection methods.
The Gold Standard: Radioactive P81 Filter Binding
Despite the rise of non-radioactive alternatives, the P81 Phosphocellulose Paper Assay remains the benchmark for sensitivity and direct kinetic measurement. It relies on the high affinity of P81 paper (a cation exchanger) for the basic arginine residues in Crosstide.
Mechanism of Action[2][3][4]
-
Kinase Reaction: Akt transfers a radiolabeled phosphate (
- P or P) from ATP to the serine residue on Crosstide. -
Acid Termination: The reaction is spotted onto P81 paper and immersed in dilute phosphoric acid.
-
Selective Retention: At acid pH, the basic residues (Arg) on Crosstide are protonated (positively charged), binding tightly to the anionic phosphocellulose paper.
-
Wash Step: Unreacted ATP (negatively charged or neutral in this buffer system) does not bind and is washed away.
Protocol: P81 Filter Binding Assay
Note: This protocol assumes P-32 usage.[2] Strict safety compliance is mandatory.
Materials:
-
Active Akt Kinase
-
Crosstide Peptide (30 µM final)[1]
-
[
- P]ATP (Specific activity ~3000 Ci/mmol)[1] -
P81 Phosphocellulose Paper (Whatman)
Step-by-Step Workflow:
-
Prepare Master Mix: Combine Kinase Buffer (20 mM MOPS pH 7.2, 25 mM
-glycerol phosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT) with Crosstide substrate. -
Initiate Reaction: Add [
- P]ATP cocktail to the Master Mix. Incubate at 30°C for 10–30 minutes. -
Spotting: Spot 20–25 µL of the reaction mixture onto a numbered square of P81 paper. Allow to air dry for 30 seconds (critical for initial binding).
-
Washing: Immerse papers in a beaker containing 0.75% phosphoric acid. Wash 3 times for 5–10 minutes each with gentle agitation.
-
Scientific Insight: The volume of wash acid should be at least 10 mL per square to ensure diffusion of free ATP.
-
-
Dehydration: Rinse once with acetone (5 minutes) to dry the paper and remove residual acid.
-
Quantification: Transfer dried squares to scintillation vials, add cocktail, and count (CPM).
The Modern Challenger: Fluorescence Polarization (IMAP)
The IMAP (Immobilized Metal Assay for Phosphochemicals) technology represents a "mix-and-read" homogeneous approach.[4][5] It eliminates the wash steps, making it superior for High-Throughput Screening (HTS).[6]
Mechanism of Action[2][3][4]
-
Labeling: Uses a 5-FAM (fluorescein) labeled Crosstide.[4]
-
Reaction: Kinase phosphorylates the labeled peptide.[1][3][5]
-
Binding: A Binding Reagent containing nanoparticles with trivalent metal coordination complexes (M
) is added.[5][7] These complexes bind specifically to the phosphate group on the product. -
Polarization Shift: The small peptide tumbles rapidly (low polarization). When bound to the large nanoparticle, tumbling slows significantly, resulting in high fluorescence polarization (FP).[4]
Protocol: IMAP FP Assay
Materials:
-
Active Akt Kinase
-
5-FAM-Crosstide
-
IMAP Screening Express Kit (Molecular Devices)
-
ATP (Cold)
Step-by-Step Workflow:
-
Reaction Setup: In a black 384-well plate, mix Akt kinase, 5-FAM-Crosstide (100 nM), and ATP (10 µM).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stop & Bind: Add IMAP Binding Solution (Binding Buffer + Nanoparticles) at a 1:600 dilution (optimized per batch).
-
Scientific Insight: The Binding Solution stops the kinase reaction by sequestering the phosphopeptide and altering the pH/ionic strength, preventing further ATP turnover.
-
-
Equilibration: Incubate for 30–60 minutes to allow nanoparticle-phosphopeptide complex formation.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).
Head-to-Head Comparison
The following data summarizes the performance characteristics of both assay types when targeting Akt/Crosstide.
| Feature | Radioactive (P81) | Fluorescence (IMAP FP) |
| Sensitivity | High (Femtomolar detection) | Moderate (Nanomolar detection) |
| Substrate Requirement | Native Crosstide (Cheap) | 5-FAM-Crosstide (Expensive) |
| Workflow | Heterogeneous (Wash steps required) | Homogeneous (Mix-and-Read) |
| Throughput | Low (Manual processing limits) | High (384/1536-well compatible) |
| Interference | Minimal (Radioactivity is robust) | Moderate (Fluorescent compounds interfere) |
| Z' Factor | N/A (Diagnostic/Low throughput) | > 0.7 (Excellent for screening) |
| Waste Disposal | Hazardous (Strict regulation) | Standard Chemical Waste |
Experimental Logic Diagram
This diagram contrasts the linear, labor-intensive radioactive workflow with the streamlined fluorescent workflow.
Figure 2: Operational comparison showing the wash-intensive radioactive path vs. the streamlined fluorescent path.
Strategic Decision Matrix
When should you choose one over the other?
Choose Radioactive (P81) If:
-
You are characterizing a new kinase: You need absolute specific activity (pmol/min/mg) without artifacts from fluorophore labeling.
-
Low Activity: Your kinase has very low turnover number (
), requiring the extreme sensitivity of P-32 to detect product above background. -
Native Substrate Kinetics: You must determine the
for the native, unmodified Crosstide peptide.
Choose Fluorescence (IMAP/FP) If:
-
High-Throughput Screening (HTS): You are screening libraries of >1,000 compounds. The "wash" steps in P81 are a bottleneck.
-
IC50 Determination: You need rapid dose-response curves for validated inhibitors.
-
Safety & Cost: You lack a radioactive license or want to avoid the high disposal costs of mixed radioactive waste.
References
-
GenScript. Crosstide Peptide Specifications and GSK-3 Origin.
-
Hastie, C.J., et al. (2006). Protocol for the P81 Phosphocellulose Paper Assay.[1][8] Nature Protocols.
-
Molecular Devices. IMAP Technology for Kinases: Application Note.
-
Gaudet, E.A., et al. (2003). A Homogeneous Fluorescence Polarization Assay for Akt Kinase. Journal of Biomolecular Screening.
-
Promega. Kinase Assay Systems: Comparison of Radiometric and Fluorometric Methods.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fluorescence polarization AKT serine/threonine kinase assay using an immobilized metal ion affinity-based technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A-Kinase-Assay-Based-Guide-to-Validating-Novel-Inhibitors-A-Comparative-Analysis-Using-Crosstide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a new kinase inhibitor using the Crosstide assay. It offers a detailed comparison with alternative methods and is supported by experimental data and protocols.
Introduction: The Critical Role of Kinase Inhibitor Validation
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2] Once a potential inhibitor is identified, rigorous validation of its activity and specificity is paramount. This guide will focus on the use of the Crosstide assay as a robust method for this purpose, specifically in the context of validating a novel inhibitor for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5]
The Crosstide Assay: A Versatile Tool for Kinase Activity Measurement
The Crosstide assay is a widely used method for measuring the activity of various kinases. It utilizes a synthetic peptide, Crosstide, which is derived from glycogen synthase kinase-3β (GSK-3β) and serves as a substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[6][7][8][9] The assay quantifies the transfer of a phosphate group from ATP to the Crosstide peptide, providing a direct measure of kinase activity.[10]
Principle of the Crosstide Assay
The fundamental principle of the Crosstide assay involves incubating the kinase of interest with the Crosstide peptide and a phosphate donor, typically radiolabeled ATP ([γ-³²P]ATP). The amount of radiolabeled phosphate incorporated into the Crosstide peptide is then quantified, which is directly proportional to the kinase's activity. The inclusion of a kinase inhibitor in this reaction will result in a decrease in peptide phosphorylation, allowing for the determination of the inhibitor's potency.
Experimental Validation of a Novel AMPK Inhibitor
This section outlines the step-by-step methodology for validating a hypothetical new AMPK inhibitor, "Inhibitor X," using the Crosstide assay. For comparative purposes, a known AMPK inhibitor, Dorsomorphin (also known as Compound C), will be used as a positive control.[11][12]
Experimental Workflow
The following diagram illustrates the key steps in the validation process:
Caption: Workflow for Kinase Inhibitor Validation using the Crosstide Assay.
Detailed Experimental Protocol
Materials:
-
Active, purified AMPK enzyme
-
Crosstide peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM DTT)[9]
-
ATP/Magnesium chloride solution
-
Inhibitor X (novel inhibitor)
-
Dorsomorphin (positive control inhibitor)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation cocktail
-
Microcentrifuge tubes and 96-well plates
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AMPK in kinase assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Prepare a stock solution of Crosstide peptide.
-
Prepare a working solution of [γ-³²P]ATP mixed with non-radiolabeled ATP and magnesium chloride in kinase assay buffer.
-
Prepare serial dilutions of "Inhibitor X" and Dorsomorphin in the appropriate solvent (e.g., DMSO).
-
-
Reaction Setup (in a 96-well plate):
-
Total Activity Control: Add kinase assay buffer, AMPK, and Crosstide.
-
Inhibitor Wells: Add kinase assay buffer, AMPK, Crosstide, and varying concentrations of "Inhibitor X" or Dorsomorphin.
-
No Enzyme Control (Blank): Add kinase assay buffer and Crosstide (no AMPK).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the [γ-³²P]ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains within the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection of Phosphorylation:
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Place the dried paper spots into scintillation vials with scintillation cocktail.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Subtract the counts from the "No Enzyme Control" from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "Total Activity Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14] The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14]
-
Comparative Analysis: Inhibitor X vs. Dorsomorphin
The following table summarizes the hypothetical performance data for "Inhibitor X" in comparison to the known AMPK inhibitor, Dorsomorphin.
| Parameter | Inhibitor X | Dorsomorphin (Reference) |
| IC50 (nM) | 50 | 109[11] |
| Mechanism of Action | ATP-competitive | ATP-competitive[11] |
| Selectivity | To be determined | Known to inhibit other kinases[11] |
This data suggests that "Inhibitor X" is a more potent inhibitor of AMPK in this in vitro assay compared to Dorsomorphin. Further studies would be required to determine its selectivity against a panel of other kinases.
AMPK Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular metabolism, highlighting the point of inhibition.
Caption: Simplified AMPK Signaling Pathway and Point of Inhibition.
Comparison with Alternative Kinase Assay Formats
While the radioactive Crosstide assay is considered a "gold standard" for its direct measurement of kinase activity, sensitivity, and affordability, several alternative methods exist, each with its own advantages and disadvantages.[15]
| Assay Format | Principle | Advantages | Disadvantages |
| Radioactive Assay (e.g., Crosstide) | Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate. | Direct measurement of enzymatic activity, high sensitivity, cost-effective.[15] | Hazards of handling radioactive materials, generation of radioactive waste, not suitable for high-throughput screening.[15][16] |
| Fluorescence-Based Assays | Detects changes in fluorescence polarization, FRET, or fluorescence intensity upon substrate phosphorylation.[17] | Non-radioactive, amenable to high-throughput screening, real-time monitoring.[1] | Potential for compound interference (autofluorescence), may require modified substrates or specific antibodies.[18] |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.[17] | High sensitivity, suitable for high-throughput screening. | Indirect measurement of kinase activity, potential for interference with the luciferase enzyme.[18] |
| ELISA-Based Assays | Uses a phospho-specific antibody to detect the phosphorylated substrate immobilized on a plate. | Non-radioactive, specific detection. | Labor-intensive, not well-suited for high-throughput screening.[18] |
| Mass Spectrometry (MS)-Based Assays | Directly measures the mass change of the substrate upon phosphorylation. | Label-free, can identify phosphorylation sites, highly accurate. | Requires specialized and expensive equipment, lower throughput.[19] |
The choice of assay depends on the specific research question, available resources, and desired throughput.[18] For initial validation and detailed kinetic studies, the radioactive Crosstide assay remains a highly reliable method.
Conclusion and Future Directions
The Crosstide assay provides a robust and direct method for validating the potency of novel kinase inhibitors. The hypothetical "Inhibitor X" demonstrates promising in vitro activity against AMPK, warranting further investigation. The next critical steps in the validation process would include:
-
Selectivity Profiling: Screening "Inhibitor X" against a broad panel of kinases to determine its specificity.
-
Mechanism of Action Studies: Further experiments to confirm its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Cell-Based Assays: Evaluating the inhibitor's efficacy in a cellular context by measuring the phosphorylation of downstream AMPK targets.
-
In Vivo Studies: Assessing the inhibitor's pharmacokinetic properties and efficacy in animal models of relevant diseases.
By following a systematic and multi-faceted validation approach, researchers can confidently advance promising kinase inhibitors through the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay. Retrieved from [Link]
-
NovoPro Bioscience Inc. Crosstide peptide. Retrieved from [Link]
-
Celtarys. (2023, January 27). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. Retrieved from [Link]
-
National Center for Biotechnology Information. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Interchim – Blog. Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2016, August 3). What positive controls can I use for p-Thr172 AMPK? Retrieved from [Link]
-
National Center for Biotechnology Information. Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
-
National Library of Medicine. (2009, April 1). An alternative kinase activity assay for primary cultures derived from clinical isolates. Retrieved from [Link]
-
ACS Publications. (2024, August 2). Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Retrieved from [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. AMPK inhibition in health and disease. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Synapse. (2023, November 13). What are AMPK inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]
-
Creative Diagnostics. AMPK Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity. Retrieved from [Link]
-
BioIVT. Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Retrieved from [Link]
-
ACS Publications. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Retrieved from [Link]
-
Wikipedia. AMP-activated protein kinase. Retrieved from [Link]
-
edX. IC50 Determination. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
Boster Bio. AMPK Signaling Pathway. Retrieved from [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 6. Crosstide peptide [novoprolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. What are the advantages of kinase activity assays? | AAT Bioquest [aatbio.com]
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- 12. AMPK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. assayquant.com [assayquant.com]
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- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. An alternative kinase activity assay for primary cultures derived from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol: Crosstide Trifluoroacetate
Executive Summary
Crosstide (Gly-Arg-Pro-Arg-Thr-S-S-F-A-E-G) is a synthetic peptide substrate derived from Glycogen Synthase Kinase-3 (GSK-3), primarily used to assay Akt/PKB kinase activity.[1][2] It is supplied as a Trifluoroacetate (TFA) salt .[1][2][3]
While peptides are often perceived as biologically benign, the presence of the TFA counterion and the specific bioactivity of the substrate necessitates a rigorous disposal strategy. This guide moves beyond standard "trash it" mentalities to address the environmental persistence of fluorinated compounds and the regulatory requirements for bioactive chemical waste.
Part 1: Hazard Profile & Chemical Identity
To dispose of this substance correctly, one must understand what it is. It is not merely a protein fragment; it is a chemical salt with specific stability properties.
Data Summary Table: Physical & Chemical Properties
| Property | Specification | Disposal Implication |
| Chemical Name | Crosstide Trifluoroacetate | Label as "Chemical Waste - Crosstide Peptide (TFA Salt)" |
| Sequence | GRPRTSSFAEG | Bioactive substrate; prevents discharge to sewer.[4] |
| Form | Lyophilized Powder (White) | High inhalation risk if aerosolized; requires N95 or fume hood handling.[4] |
| Counterion | Trifluoroacetate (TFA) | Critical: Persistent environmental pollutant (PFAS-related).[4] Do not pour down drain. |
| Solubility | Water soluble | Liquid waste must be captured in aqueous waste streams.[4] |
| Acidity | Weakly Acidic (in solution) | Check pH.[4] If pH < 2, classify as Corrosive Waste. |
| Reactivity | Stable | Incompatible with strong oxidizers.[4] Segregate accordingly. |
Part 2: The "Why" – Scientific Rationale (Expertise & Experience)
Why do we treat a simple peptide as hazardous waste?
1. The "Hidden" TFA Hazard: Most synthetic peptides are purified using HPLC with Trifluoroacetic Acid (TFA) as an ion-pairing agent. The final product is a TFA salt. TFA is chemically stable and resistant to biodegradation.[3] When flushed down the sink, it passes through wastewater treatment plants largely unchanged, accumulating in aquatic environments. As a Senior Scientist, I prioritize the containment of fluorinated organics to prevent long-term environmental toxicity.
2. Bioactivity & Kinase Specificity: Crosstide is a potent substrate for Akt/PKB.[5] While not a toxin in the traditional sense, introducing bioactive signaling molecules into the water supply violates the principles of "Green Chemistry" and many local environmental discharge permits.
3. Regulatory Compliance (RCRA): Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, while Crosstide is not P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[4] If the solution is acidic (pH < 2) due to high concentration or additives, it becomes a D002 (Corrosive) characteristic waste.
Part 3: Step-by-Step Disposal Protocols
These protocols are designed as self-validating systems .[4] If you cannot complete a step (e.g., you lack the correct label), the process halts, preventing non-compliance.
Workflow A: Solid Waste (Lyophilized Powder)
Scenario: Expired vials, spilled powder, or residual solids.[4]
-
Containment: Do not sweep dry powder. If spilled, wet a paper towel with water to dampen the area and wipe (preventing dust).
-
Primary Packaging: Place the vial or debris into a clear, sealable plastic bag (e.g., Ziploc).
-
Secondary Packaging: Place the sealed bag into the laboratory's Solid Chemical Waste Drum (usually a wide-mouth HDPE drum).
-
Validation: Ensure the drum label includes "Crosstide Trifluoroacetate" and "Solid Debris."
Workflow B: Liquid Waste (Stock & Assay Solutions)
Scenario: Leftover stock solutions or kinase assay mixtures.
-
Segregation: Never mix with oxidizers (e.g., peroxide, bleach) or halogenated organic solvents (e.g., chloroform) unless explicitly allowed by your EHS officer.
-
pH Verification (The Self-Check):
-
Dip a pH strip into the waste container.
-
If pH < 2: Neutralize carefully with dilute NaOH or dispose of in Acidic Waste Stream .
-
If pH 2–12: Dispose of in Aqueous Chemical Waste .
-
-
Collection: Pour into a chemically compatible carboy (HDPE or Glass).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Water (99%), Crosstide TFA (<1%), Buffer salts.
-
Hazard Checkbox: Check "Irritant" or "Toxic" (depending on concentration).
-
Workflow C: Consumables (Tips, Tubes, Plates)
Scenario: Pipette tips and microplates used in the assay.
-
Trace Contamination Rule: If the item is "RCRA Empty" (less than 3% of volume remains), it can often be treated as solid lab trash unless your institution classifies peptide TFAs as acutely hazardous.
-
Best Practice: To maintain deep trust and safety, treat all Crosstide-contacting consumables as Solid Chemical Waste .
-
Disposal: Collect in a dedicated biohazard or chemical waste bag (clear or red, depending on if biological samples were also used).
Part 4: Visualized Decision Matrix
The following diagram illustrates the decision logic for disposing of Crosstide materials.
Caption: Operational decision tree for segregating Crosstide Trifluoroacetate waste streams. Note the critical prohibition of sewer discharge.[6]
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Crosstide. Retrieved from
-
United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
United Nations Environment Programme (UNEP). (2003). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Retrieved from
-
Fisher Scientific. (2025). Trifluoroacetic Acid Safety Data Sheet. Retrieved from
-
GenScript. (n.d.). Crosstide Peptide Properties and Sequence. Retrieved from
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Crosstide Trifluoroacetate
Handling synthetic peptides like Crosstide trifluoroacetate requires a diligent and informed approach to laboratory safety. As these molecules are designed to be biologically active, and are often delivered as fine, easily aerosolized powders with a corrosive counter-ion, a multi-faceted personal protective equipment (PPE) strategy is not just recommended—it is essential for ensuring operator safety and data integrity. This guide provides an in-depth, procedural framework for the safe handling of Crosstide trifluoroacetate, grounded in established safety protocols.
Hazard Assessment: Understanding the Compound
Before any handling protocol is initiated, a thorough risk assessment is paramount. Crosstide trifluoroacetate presents a dual-hazard profile:
-
The Peptide (Crosstide): While specific toxicological data for every research peptide is not always available, all novel peptides should be handled as potentially bioactive and sensitizing agents.[1] The primary risk is the unknown biological effect upon accidental exposure.
-
The Counter-ion (Trifluoroacetate - TFA): The trifluoroacetate salt is derived from trifluoroacetic acid (TFA), a strong, corrosive acid.[2][3] While the salt is less aggressive than the free acid, it is still considered a hazardous substance that can cause severe skin burns and eye damage.[4] Inhalation of the powdered form can also lead to respiratory tract irritation.[5]
Therefore, the safety strategy must mitigate risks of inhalation, dermal contact, and ocular exposure.
The Core of Protection: Selecting the Right PPE
A tiered approach to PPE is necessary, adapting to the specific task and the physical form of the compound.
| Task | Hazard Level | Required Personal Protective Equipment |
| Weighing Solid Powder | High | Double Nitrile Gloves, Lab Coat with Knit Cuffs, Chemical Splash Goggles, Respiratory Protection (N95 or higher) |
| Reconstituting in Solution | Medium | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Handling Dilute Solutions | Low | Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
Rationale for Selection:
-
Hand Protection: Nitrile gloves offer excellent protection against chemical splashes and are standard for handling peptides.[1] When weighing the potent, powdered form, "double gloving" is a best practice. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling the powder or concentrated solutions, as they form a complete seal around the eyes.[4] For lower-concentration solutions, safety glasses with side shields provide adequate protection.
-
Body Protection: A clean, buttoned lab coat protects the skin and personal clothing from contamination.[1] Coats with knit cuffs are preferred to prevent powders from entering the sleeve.
-
Respiratory Protection: The most significant risk comes from inhaling the fine, lyophilized powder. All weighing procedures must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][6] An N95-rated respirator should be worn as an additional precaution to minimize inhalation risk.
Procedural Workflow for Safe Handling
The sequence of operations is as critical as the equipment itself. The following workflow is designed to create a self-validating system of safety.
Caption: Safe Handling Workflow for Crosstide Trifluoroacetate.
Step-by-Step Protocol:
-
Preparation:
-
Donning PPE (Putting On):
-
First: Lab Coat.
-
Second: Respiratory Protection (if required).
-
Third: Goggles/Face Shield.
-
Fourth: Gloves (the first pair, ensuring cuffs are tucked under the lab coat sleeves).
-
Fifth: Second pair of gloves (if required).
-
-
Handling:
-
Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.
-
First: Outer gloves (if double-gloved). Peel them off without touching the outside, disposing of them immediately in the designated waste container.
-
Second: Lab Coat. Unbutton and peel it off from the shoulders, turning it inside out as you remove it.
-
Third: Goggles/Face Shield. Handle by the strap.
-
Fourth: Inner gloves. Remove using the proper technique to avoid skin contact.
-
Fifth: Respirator (if worn).
-
Finally: Wash hands thoroughly with soap and water.[8]
-
Disposal Plan: A Critical Final Step
Proper disposal is essential to protect personnel and the environment.
-
Contaminated PPE: All disposable items, including gloves, wipes, and respirator cartridges, must be treated as hazardous waste.[10] They should be collected in a clearly labeled, sealed waste bag or container.[10][11]
-
Chemical Waste: Unused Crosstide trifluoroacetate and any solutions must be disposed of according to your institution's hazardous chemical waste protocols.[5] Never discharge trifluoroacetate-containing solutions down the drain, as TFA is persistent in aquatic environments.[8][12] The waste must be collected in an appropriate, sealed container, clearly labeled with the full chemical name.[5][13]
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with Crosstide trifluoroacetate, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
- PubChem. (n.d.). LCSS: TRIFLUOROACETIC ACID.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- NJ.gov. (n.d.). TRIFLUOROACETIC ACID HAZARD SUMMARY.
- Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
- Novachem. (2018, September 6). Trifluoroacetic acid Peptide Grade Safety Data Sheet.
- MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
- Thermo Fisher Scientific. (2009, September 21). Trifluoroacetic acid - SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Bachem. (2016, March 30). Safety data sheet.
- TKS Publishing. (n.d.). Potent compound safety in the laboratory.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 3. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. nj.gov [nj.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. ashp.org [ashp.org]
- 12. mdpi.com [mdpi.com]
- 13. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
